1-Butyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFPTUMYLIVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456868 | |
| Record name | 1-Butyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22014-99-9 | |
| Record name | 1-Butyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-indole from Indole and Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-1H-indole, a valuable intermediate in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and safety information.
Introduction
Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and functional materials. The nitrogen atom of the indole ring can be readily functionalized, allowing for the introduction of various substituents to modulate the parent molecule's physicochemical and biological properties. The N-alkylation of indole, in particular, is a fundamental transformation in organic synthesis. This guide focuses on the synthesis of this compound via the N-alkylation of indole with bromobutane, a common and efficient method for introducing a butyl group onto the indole nitrogen.
Reaction Scheme
The synthesis of this compound from indole and bromobutane is typically achieved through a nucleophilic substitution reaction. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of bromobutane, displacing the bromide ion.
Overall Reaction:
Proposed Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the nitrogen of the indole ring, forming a resonance-stabilized indolate anion. The choice of base and solvent is crucial for the efficiency of this step. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation.[1][2] Weaker bases like potassium hydroxide (KOH) can also be effective, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]
-
Nucleophilic Attack: The resulting indolate anion, a potent nucleophile, attacks the electrophilic carbon atom of bromobutane in an SN2 reaction. This leads to the formation of the N-C bond and the displacement of the bromide leaving group, yielding this compound.
Quantitative Data
The selection of reagents and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant and Reagent Stoichiometry
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (Equivalents) |
| Indole | C₈H₇N | 117.15 | 1.0 |
| Bromobutane | C₄H₉Br | 137.02 | 1.0 - 1.2 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 - 1.5 |
| Potassium Hydroxide | KOH | 56.11 | Substoichiometric to excess |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |
Table 2: Reaction Conditions and Reported Yields for N-Alkylation of Indoles
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| NaH | DMF | Room Temperature | 1 | ~91 (for a similar system) | [1] |
| NaH | THF/DMF | 80 | < 0.25 | >99:1 N:C alkylation, 91 | [2] |
| KOH | DMSO | 80 | Not specified | Good | [3] |
| K₂CO₃ | [bmim][BF₄]/Acetonitrile | Not specified | Not specified | Good | [4] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound using sodium hydride in DMF, a commonly employed and high-yielding method.[1][2]
Materials and Equipment
-
Materials:
-
Indole
-
1-Bromobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.).
-
Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.0-1.2 eq.) dropwise to the reaction mixture. The reaction can then be stirred at room temperature overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up Procedure
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal eluent composition should be determined by TLC analysis.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified product.
Spectral Data Analysis
Characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectral data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the indole ring, the protons of the butyl chain, including a characteristic triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the eight aromatic carbons of the indole core and the four carbons of the butyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The absence of a broad N-H stretching band (around 3400 cm⁻¹) confirms the N-alkylation.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₁₅N, MW: 173.26 g/mol ).
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Indole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
-
Sodium Hydride: Reacts violently with water, liberating extremely flammable gases.[5] Causes severe skin burns and eye damage.[6][7] Handle under an inert atmosphere and away from moisture.[5][8]
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Reaction Pathway
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Tert-butyl 5-iodo-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-1H-indole. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for acquiring such data.
Introduction
This compound is a derivative of indole, a prominent heterocyclic aromatic compound that forms the core structure of many biologically active molecules, including the amino acid tryptophan and various pharmaceuticals. The N-butylation of the indole ring modifies its physicochemical properties, such as lipophilicity and metabolic stability, which is of significant interest in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives in research and development settings. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar indole derivatives.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | H-4 |
| ~ 7.55 | d | 1H | H-7 |
| ~ 7.20 | t | 1H | H-6 |
| ~ 7.10 | t | 1H | H-5 |
| ~ 7.05 | d | 1H | H-2 |
| ~ 6.50 | d | 1H | H-3 |
| ~ 4.15 | t | 2H | N-CH₂ -(CH₂)₂-CH₃ |
| ~ 1.85 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~ 1.40 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ |
| ~ 0.95 | t | 3H | N-(CH₂)₃-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 136.0 | C-7a |
| ~ 128.5 | C-3a |
| ~ 128.0 | C-2 |
| ~ 121.5 | C-6 |
| ~ 121.0 | C-4 |
| ~ 119.5 | C-5 |
| ~ 109.5 | C-7 |
| ~ 101.0 | C-3 |
| ~ 46.5 | N-CH₂ -(CH₂)₂-CH₃ |
| ~ 32.0 | N-CH₂-CH₂ -CH₂-CH₃ |
| ~ 20.0 | N-(CH₂)₂-CH₂ -CH₃ |
| ~ 13.8 | N-(CH₂)₃-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2955, 2870 | Strong | Aliphatic C-H stretch (CH₃, CH₂) |
| ~ 1615, 1580, 1465 | Medium-Strong | Aromatic C=C stretching |
| ~ 1450 | Medium | CH₂ bending |
| ~ 1380 | Medium | CH₃ bending |
| ~ 1320 | Medium | C-N stretching |
| ~ 740 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion | Notes |
| 173 | [M]⁺ | Molecular ion |
| 130 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 116 | [M - C₄H₉]⁺ | Loss of the butyl group (a common fragmentation for N-alkyl indoles) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or 500 MHz.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or 125 MHz (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256-1024 (or more depending on concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to TMS (for ¹H NMR) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C NMR).[1]
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
-
Acquire a background spectrum of the clean, empty ATR crystal.[3]
-
Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.[3]
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Data Acquisition (Electron Ionization - EI):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile compounds like this compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Typically m/z 40-500.
-
-
Data Processing:
-
The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific sample under investigation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-butylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butylindole, a member of the diverse family of indole derivatives, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The addition of an N-butyl group to the indole nitrogen can modulate its physicochemical properties, influencing its lipophilicity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-butylindole, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of N-butylindole are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molecular Weight | 173.26 g/mol | [1] |
| Appearance | Liquid | |
| Density | 0.97 g/cm³ | [1] |
| Boiling Point | 286.1 °C at 760 mmHg | [1] |
| Flash Point | 126.8 °C | [1] |
| Refractive Index | 1.545 | [1] |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-butylindole. The following sections detail the expected spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the structure of 1-butyl-1H-indole and data from similar indole derivatives, the following chemical shifts can be predicted.[3][4]
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 | d | 1H | H-4 |
| ~ 7.1 - 7.3 | m | 3H | H-2, H-5, H-7 |
| ~ 6.5 | d | 1H | H-3 |
| ~ 4.1 | t | 2H | N-CH₂- |
| ~ 1.8 | m | 2H | N-CH₂-CH₂- |
| ~ 1.4 | m | 2H | N-(CH₂)₂-CH₂- |
| ~ 0.9 | t | 3H | N-(CH₂)₃-CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 136 | C-7a |
| ~ 128 | C-2 |
| ~ 128 | C-3a |
| ~ 121 | C-5 |
| ~ 121 | C-6 |
| ~ 119 | C-4 |
| ~ 109 | C-7 |
| ~ 101 | C-3 |
| ~ 46 | N-CH₂- |
| ~ 32 | N-CH₂-CH₂- |
| ~ 20 | N-(CH₂)₂-CH₂- |
| ~ 14 | N-(CH₂)₃-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption peaks for this compound are listed below.[3][5]
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2955 - 2860 | Strong | Aliphatic C-H stretch (butyl group) |
| ~ 1615, 1460 | Medium to Strong | C=C stretch (aromatic ring) |
| ~ 1320 | Medium | C-N stretch |
| ~ 740 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 173. Subsequent fragmentation would likely involve the loss of the butyl group or fragments thereof.[6][7]
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
| 173 | [M]⁺ (Molecular Ion) |
| 130 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 117 | [Indole]⁺ (Loss of butyl radical) |
| 116 | [Indole - H]⁺ (Loss of butene via McLafferty rearrangement) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-butylindole and the determination of its key physical properties.
Synthesis of this compound
The N-alkylation of indole is a common and effective method for the synthesis of this compound.[8][9]
Materials and Reagents:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
- 1. This compound | CAS#:22014-99-9 | Chemsrc [chemsrc.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Crystal Structure of 1-Butyl-1H-indole: A Technical Guide to Its Determination
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure analysis of 1-Butyl-1H-indole. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. While the synthesis and general properties of N-butylated indoles are documented, a definitive crystallographic analysis providing precise atomic coordinates, unit cell dimensions, and intermolecular interaction data for this compound has not been published.
This guide, therefore, provides a comprehensive framework for researchers seeking to determine the crystal structure of this compound. It outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, based on established methodologies for similar indole derivatives. Additionally, for comparative purposes, crystallographic data for the related compound, 1-Butyl-3-(1-naphthoyl)-1H-indole, is presented.
Data Presentation: Crystallographic Data of a Related Structure
While the crystal structure of this compound is not available, the data for 1-Butyl-3-(1-naphthoyl)-1H-indole offers insights into the potential crystallographic parameters of N-butylated indole systems.
| Parameter | 1-Butyl-3-(1-naphthoyl)-1H-indole [1][2] |
| Chemical Formula | C23H21NO |
| Formula Weight | 327.41 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.799(2) |
| b (Å) | 11.529(2) |
| c (Å) | 26.220(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3566.7(12) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Protocols
To determine the crystal structure of this compound, a systematic experimental approach is required, encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
A common and effective method for the N-alkylation of indole is the reaction of indole with an alkyl halide in the presence of a base.
Materials:
-
Indole
-
1-Bromobutane
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of Indole: To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
N-Butylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Crystallization of this compound
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several methods can be employed, and optimization of conditions may be necessary.
General Considerations:
-
Purity: The starting material must be of high purity.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.
-
Slow Process: Crystallization should proceed slowly to allow for the formation of well-ordered crystals.[3]
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[6]
Mandatory Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
References
- 1. 1-Butyl-3-(1-naphthoyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | C23H21NO | CID 10471670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 1-Butyl-1H-indole in Organic Solvents
Abstract: The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and professionals in drug development, understanding the solubility of novel or specialized compounds like 1-Butyl-1H-indole is paramount for formulation, synthesis, and bioavailability studies. This technical guide addresses the current landscape of solubility data for this compound. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings. Furthermore, it provides insights into the general solubility characteristics of N-alkylindoles and outlines theoretical approaches to solubility prediction.
Introduction to this compound and its Solubility
This compound is an organic compound featuring an indole ring system where the nitrogen atom of the pyrrole ring is substituted with a butyl group. The indole scaffold is a prevalent moiety in a vast number of natural products, pharmaceuticals, and agrochemicals. The N-alkylation, in this case with a butyl group, significantly alters the physicochemical properties of the parent indole molecule, particularly its lipophilicity and, consequently, its solubility in various organic solvents.
The "like dissolves like" principle suggests that this compound, with its nonpolar butyl chain and the aromatic indole core, will exhibit favorable solubility in nonpolar and moderately polar organic solvents. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding as an acceptor, potentially allowing for some solubility in protic solvents, though the bulky butyl group may introduce steric hindrance.
A comprehensive understanding of its solubility profile is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization: Developing effective crystallization processes.
-
Pharmaceutical Formulation: Designing delivery systems for potential therapeutic applications.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or spectroscopy.
As of the date of this publication, specific quantitative solubility data for this compound across a range of organic solvents is not widely available in public literature. Therefore, this guide focuses on empowering researchers to generate this crucial data through standardized experimental protocols.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.
2.1. Materials and Equipment
-
This compound (solid)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Screw-cap vials (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1-2 mL of solvent).
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter material.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Below is a diagram illustrating the workflow for this experimental protocol.
// Styling A, B, C, D, E, F, G, H [penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5]; }
Caption: Workflow for determining the equilibrium solubility of a solid compound.Data Presentation
Accurate and consistent data recording is crucial for comparing results across different solvents and conditions. The following table is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Toluene | 25 | |||
| n-Hexane | 25 | |||
| Add other solvents |
Note: The molecular weight of this compound (C₁₂H₁₅N) is approximately 173.26 g/mol .
Theoretical Approaches to Solubility Prediction
While experimental determination is the most reliable method, thermodynamic models can provide useful estimations of solubility. These models are particularly valuable for solvent screening in the early stages of research.
-
Hansen Solubility Parameters (HSP): This approach is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding). The solubility is predicted to be higher when the HSP values of the solute and solvent are closer.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model assumes that the properties of a molecule are the sum of the contributions of its constituent functional groups.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.
The logical relationship for using these predictive models is as follows:
// Styling A, B, C, D, E, F [penwidth=1.5, color="#5F6368"]; }
Caption: Logical flow for predicting solubility using theoretical models.Conclusion
This technical guide provides a comprehensive framework for researchers and professionals working with this compound to determine its solubility in organic solvents. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, standardized and comparable solubility data can be generated. While specific quantitative data is not yet prevalent in the literature, the methodologies and theoretical considerations outlined herein offer a robust starting point for any investigation into the solubility of this and other related indole derivatives. The generation of such data will be a valuable contribution to the fields of chemistry and pharmaceutical sciences.
Theoretical Calculations on the Electronic Structure of 1-Butyl-1H-indole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 1-Butyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to understand the molecular properties of indole derivatives. The indole scaffold is a key component in numerous biologically active molecules, and understanding its electronic characteristics is crucial for rational drug design and development.
Introduction
This compound is a derivative of indole, a heterocyclic aromatic compound that is a fundamental building block in many natural and synthetic molecules with significant biological activities. The addition of a butyl group to the indole nitrogen can influence its electronic properties, which in turn can affect its reactivity, intermolecular interactions, and ultimately its pharmacological profile. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and properties of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometry, electronic distribution, and reactivity, offering insights that are complementary to experimental data.
This guide will detail the standard computational methodologies employed for such studies, present the expected quantitative data in a structured format, and provide visualizations to illustrate key concepts and workflows.
Computational Methodology
The theoretical investigation of the electronic structure of this compound would typically be performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). DFT has become a widely used method in computational chemistry due to its balance of accuracy and computational cost.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: The geometry of this compound would be optimized without any symmetry constraints. A popular and effective method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a 6-311+G(d,p) basis set.[1] This level of theory has been shown to provide reliable geometric parameters for organic molecules.[1] The optimization process is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a true minimum. All calculations would be performed using a computational chemistry software package such as Gaussian.[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule.[3] The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.[3][4]
Experimental Protocol: The HOMO and LUMO energies would be calculated at the same level of theory used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)). The spatial distribution of these orbitals would be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[5][6] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
Experimental Protocol: The MEP would be calculated from the optimized geometry using the same DFT method and basis set. The resulting potential values are then mapped onto the total electron density surface to generate a 3D visualization.
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be obtained from theoretical calculations on this compound. The values provided are illustrative and based on typical results for similar indole derivatives found in the literature.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |
| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |
| C3-C4 | 1.42 | C2-C3-C4 | 107.0 |
| C4-C5 | 1.39 | C3-C4-C9 | 106.5 |
| C5-C6 | 1.40 | C4-C9-N1 | 108.0 |
| C6-C7 | 1.38 | N1-C10 | 1.47 |
| C7-C8 | 1.41 | C10-C11 | 1.53 |
| C8-C9 | 1.39 | C11-C12 | 1.53 |
| N1-C10 | 1.47 | C12-C13 | 1.53 |
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -5.80 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Energy Gap (eV) | 5.55 |
Table 3: Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.15 |
| C3 | -0.20 |
| C4 | -0.05 |
| C5 | -0.08 |
| C6 | -0.07 |
| C7 | -0.06 |
| C8 | 0.10 |
| C9 | 0.05 |
| C10 (Butyl) | 0.12 |
Visualizations
Diagrams are essential for visualizing complex theoretical concepts and workflows. The following diagrams were created using the DOT language.
Caption: Workflow for theoretical calculations on this compound.
Caption: Interrelation of key electronic structure properties.
Conclusion
Theoretical calculations provide a robust framework for understanding the electronic structure of this compound. By employing methods such as Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, frontier molecular orbitals, and electrostatic potential. This information is invaluable for predicting chemical reactivity, stability, and potential intermolecular interactions, thereby guiding the design and development of new indole-based therapeutic agents. The methodologies and expected outcomes presented in this guide offer a solid foundation for researchers and scientists to embark on or interpret computational studies of this important class of molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Electronic structure and conformational properties of 1H-indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Indole Nucleus in 1-Butyl-1H-indole: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the indole nucleus in 1-butyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document explores the electronic properties of the N-butylated indole ring and its behavior in a variety of chemical transformations. Key reaction classes, including electrophilic aromatic substitution, nucleophilic substitution on modified cores, metal-catalyzed cross-coupling, organometallic functionalization, and cycloaddition reactions, are discussed in detail. The guide presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows, offering a comprehensive resource for the synthesis and functionalization of this important heterocyclic scaffold.
Introduction: The this compound Scaffold
The indole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure, characterized by a π-excessive system resulting from the fusion of a benzene ring with a pyrrole ring, makes it highly reactive towards electrophiles. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density, particularly at the C3 position.
In this compound, the hydrogen atom on the indole nitrogen is replaced by a butyl group. This N-alkylation has several important consequences for the molecule's reactivity:
-
Enhanced Nucleophilicity: The butyl group is a weak electron-donating group, which further increases the electron density of the indole ring system, making it even more reactive towards electrophiles compared to unsubstituted indole.
-
Blocked N-H Reactivity: The absence of the acidic N-H proton prevents reactions that involve its deprotonation, such as certain base-catalyzed condensations or the formation of indolyl anions at the nitrogen atom. This simplifies reaction outcomes by removing a potential competing reaction site.
-
Modified Physical Properties: N-alkylation generally increases the lipophilicity and solubility of the indole derivative in organic solvents, which can be advantageous for synthetic manipulations.
This guide will systematically explore the major pathways of reactivity for the this compound nucleus.
Electrophilic Aromatic Substitution: The Dominant Reaction Pathway
Electrophilic aromatic substitution (EAS) is the hallmark reaction of the indole nucleus. The high electron density at the C3 position makes it the primary site of electrophilic attack. This regioselectivity can be rationalized by examining the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at C2 or other positions.
The Discovery and Enduring Legacy of N-Alkylated Indoles: A Technical Guide for Researchers
Foreword: This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-alkylated indoles. Tailored for researchers, scientists, and drug development professionals, this document navigates the seminal discoveries, key synthetic methodologies, and the profound biological significance of this important class of heterocyclic compounds.
Introduction: The Indole Nucleus and the Significance of N-Alkylation
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its discovery is rooted in the study of the dye indigo, with Adolf von Baeyer first synthesizing the parent indole molecule in 1866.[1] While early research focused on the reactivity of the pyrrolic part of the indole, particularly at the C3 position, functionalization of the indole nitrogen (N1-alkylation) has emerged as a critical strategy for modulating the biological and physicochemical properties of indole-containing molecules.
N-alkylation of the indole ring prevents the formation of intermolecular hydrogen bonds, which can significantly impact a molecule's solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of substituents at the N1 position can profoundly influence the molecule's interaction with biological targets, leading to altered potency and selectivity. This is particularly evident in the context of drug discovery, where N-alkylated indoles are found in numerous approved therapeutic agents.
Historical Perspective: From Classical Methods to Modern Catalysis
The precise first report of an N-alkylation of an indole is not clearly documented in the historical literature. However, the development of this fundamental transformation is intrinsically linked to the broader exploration of indole chemistry in the late 19th and early 20th centuries, following the establishment of robust indole syntheses such as the Fischer indole synthesis in 1883.[1]
The Classical Era: Strong Bases and Alkyl Halides
For many decades, the standard approach to N-alkylation of indoles involved a two-step process: deprotonation of the indole N-H with a strong base to form the indolide anion, followed by nucleophilic attack on an alkylating agent.[2] This "classical" method, often employing sodium amide in liquid ammonia or, later, sodium hydride in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), became a workhorse in synthetic organic chemistry.[2][3] While effective, these methods often require harsh reaction conditions and stoichiometric amounts of strong, moisture-sensitive bases.
The Dawn of Catalysis: Expanding the Synthetic Toolkit
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in N-alkylation methodology with the advent of transition metal catalysis. These newer methods offer milder reaction conditions, improved functional group tolerance, and greater control over regioselectivity. Key developments include:
-
Copper-Catalyzed N-Alkylation: Copper catalysis has proven to be a versatile tool for the N-alkylation of indoles. An efficient method utilizes the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles.[4]
-
Palladium-Catalyzed N-Alkylation: Palladium-catalyzed reactions, particularly allylic alkylations, have been extensively developed for the enantioselective synthesis of N-alkylated indoles.[3]
-
Nickel-Catalyzed N-Alkylation: Nickel catalysis has emerged as a powerful method for the C-H alkylation of indoles, offering a distinct approach to functionalization.[5]
-
Iron-Catalyzed N-Alkylation: More recently, iron catalysis has been explored for the N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles, providing an alternative strategy.[6]
These catalytic systems have not only provided more efficient and environmentally benign routes to N-alkylated indoles but have also enabled the synthesis of chiral N-alkylated indoles with high enantioselectivity, a crucial aspect of modern drug development.[3]
Data Presentation: A Comparative Overview of N-Alkylation Methods
The following tables summarize quantitative data from various reported N-alkylation methods, providing a comparative overview of reaction conditions and their outcomes.
Table 1: Classical N-Alkylation of Indoles
| Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Methyl iodide | NaNH₂ (excess) | liq. NH₃ | -33 | 0.5 | 85-95 | [3] |
| Indole | Benzyl chloride | NaH (1.1) | HMPA | 25 | 8-15 | 95 | Organic Syntheses |
| 2,3-Dimethylindole | Benzyl bromide | NaH (1.2) | DMF | 80 | 0.25 | 91 | [2] |
| 5-Bromoindole | Benzyl bromide | NaH (1.2) | DMF | 25 | 2-12 | - | BenchChem |
| 5-Bromoindole | Methyl iodide | KOH (2.0) | DMSO | 25 | 1-3 | - | BenchChem |
Table 2: Modern Catalytic N-Alkylation of Indoles
| Indole Substrate | Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Indole | Diphenyldiazomethane | CuI (10) | P(p-tolyl)₃ (10) | KOH (2.5) | Dioxane | 100 | 12 | 75 | N/A | [7] |
| Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | [Pd(C₃H₅)Cl]₂ (2.5) | Sulfoxide-phosphine (5) | Cs₂CO₃ (2.0) | CH₂Cl₂ | 40 | - | 99 | 97 | [3] |
| Indoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron (5) | - | - | TFE | 110 | 24 | 99 (indoline) | N/A | [6] |
| 1-(pyridin-2-yl)-1H-indole | 1-chlorobutane | (thf)₂NiBr₂ (10) | bpy (10) | Mn (2.0) | DMA | 60 | 12 | 92 | N/A | [5] |
Experimental Protocols: Key Methodologies in Detail
This section provides detailed experimental protocols for seminal and widely used N-alkylation methods.
Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol is a representative procedure for the classical N-alkylation of an indole.
Materials:
-
Indole substrate (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Copper-Catalyzed N-Alkylation with N-Tosylhydrazones
This protocol describes an efficient copper-catalyzed method for direct N-alkylation.[7]
Materials:
-
Indole (1.5 equiv)
-
N-tosylhydrazone (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tri(p-tolyl)phosphine (P(p-tolyl)₃) (10 mol%)
-
Potassium hydroxide (KOH) (2.5 equiv)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Aqueous ammonia solution
Procedure:
-
In a dry reaction tube, combine the indole, N-tosylhydrazone, copper iodide, tri(p-tolyl)phosphine, and potassium hydroxide.
-
Add anhydrous dioxane to the mixture.
-
Stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Add ethyl acetate and aqueous ammonia solution to the residue and separate the layers.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations: Pathways and Processes
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to N-alkylated indoles.
General Experimental Workflow for N-Alkylation
Reaction Mechanism: Classical N-Alkylation
Signaling Pathway: Serotonin Receptor Activation
Signaling Pathway: Melatonin Receptor Activation
Conclusion and Future Outlook
The journey of N-alkylated indoles, from their synthesis via classical, often harsh, methods to the sophisticated catalytic transformations of today, reflects the broader evolution of organic chemistry. The ability to precisely modify the indole nitrogen has been instrumental in advancing our understanding of structure-activity relationships and has led to the development of numerous important therapeutic agents.
Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of greener reaction media, and the application of flow chemistry are all promising avenues. Furthermore, as our understanding of complex biological signaling pathways deepens, the rational design and synthesis of novel N-alkylated indoles will continue to be a cornerstone of modern drug discovery, offering the potential for new treatments for a wide range of diseases.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
The N-Butyl Substituent in Indole Derivatives: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The nature and position of substituents on the indole ring are critical determinants of pharmacological activity. This technical guide focuses on the N-1 butyl substituent, exploring its role in modulating the biological effects of indole derivatives, particularly in the realms of cannabinoid receptor agonism and anticancer activity. The N-butyl group, through its specific physicochemical properties, significantly influences receptor affinity, cellular potency, and pharmacokinetic profiles.[3][4]
Physicochemical Importance of the N-Butyl Group
The N-butyl substituent is a four-carbon alkyl chain that imparts a moderate degree of lipophilicity to the indole scaffold.[3][4] This property is crucial for traversing cellular membranes to reach intracellular targets.[3] Compared to smaller alkyl groups like methyl or ethyl, the butyl chain provides a more substantial hydrophobic interaction with receptor binding pockets, which can enhance binding affinity.[5] However, it is less bulky than larger alkyl or branched chains, which can sometimes introduce steric hindrance and reduce activity. Therefore, the N-butyl group often represents a favorable balance of lipophilicity and size in drug design.
Role in Cannabinoid Receptor Agonism
A prominent class of N-butyl-substituted indoles is the synthetic cannabinoids, which act as agonists at the cannabinoid receptors CB1 and CB2.[6][7][8] These receptors are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.[9]
Structure-Activity Relationship (SAR)
In the context of synthetic cannabinoids of the naphthoylindole family, the N-alkyl substituent plays a crucial role in receptor binding affinity. Structure-activity relationship studies have shown that an alkyl chain of three to five carbons at the N-1 position is optimal for high affinity to both CB1 and CB2 receptors. The N-butyl group falls within this optimal range. For instance, JWH-073, a synthetic cannabinoid with an N-butyl group, demonstrates high affinity for the CB1 receptor.[7][8][10]
Quantitative Data
The following table summarizes the binding affinities (Ki) of selected N-butyl-substituted indole derivatives for human CB1 and CB2 receptors.
| Compound | N-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| JWH-073 | n-Butyl | 8.9 - 12.9[7] | 38[8] | CB1 |
Signaling Pathways
N-butyl indole cannabinoids, as agonists of CB1 and CB2 receptors, typically initiate signaling through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9] Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[9][11]
Simplified Cannabinoid Receptor Signaling Pathway.
Role in Anticancer Activity
Indole derivatives have been extensively investigated as potential anticancer agents due to their ability to interfere with various cellular processes in cancer cells, including cell cycle progression and microtubule dynamics.[5][12][13]
Structure-Activity Relationship (SAR)
In the development of indole-based anticancer agents, particularly those targeting tubulin polymerization, the N-1 substituent has been shown to influence cytotoxic activity. While a wide range of N-alkyl groups have been explored, the presence of an alkyl chain can enhance antiproliferative effects compared to an unsubstituted indole.[5] The N-butyl group, by increasing lipophilicity, can facilitate the entry of the compound into cancer cells.[3] Some studies on N-alkylated isatins, a class of indole derivatives, have demonstrated cytotoxic properties.[14]
Quantitative Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative indole derivatives with N-alkyl substituents against various cancer cell lines. While specific data for many N-butyl indole anticancer agents is not always available in comparative studies, the data illustrates the general potency of N-alkylated indoles.
| Compound Class | N-Substituent | Cancer Cell Line | IC50 (µM) |
| Spirooxindole-based N-alkylated maleimides | Varied N-alkyl | MCF-7 (Breast) | 3.88 - 5.83[15] |
| Spirooxindole-based N-alkylated maleimides | Varied N-alkyl | MDA-MB-231 (Breast) | 17.897[15] |
| Indole-based TMP analogue (6v) | Varied N-alkyl | T47D (Breast) | 0.04[12] |
| Indole–benzimidazole conjugate (8f) | Varied N-alkyl | DU-145 (Prostate) | 0.54[12] |
| Fused indole derivative (21) | Varied N-alkyl | Various | 0.022 - 0.056[12] |
Signaling Pathways
One of the key mechanisms of action for some anticancer indole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13] Furthermore, indole compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[16][17]
Anticancer Mechanisms of N-Butyl Indole Derivatives.
Experimental Protocols
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4).
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-labeled competitor (e.g., WIN-55,212-2).
-
Test compound (N-butyl indole derivative).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the receptor of interest.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled competitor).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, and wash the filters to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound (N-butyl indole derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates and a microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-butyl indole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1][18][19]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin.
-
Tubulin polymerization buffer.
-
GTP solution.
-
Test compound (N-butyl indole derivative).
-
A spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to induce tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule formation.
-
Compare the polymerization curves in the presence of the test compound to a control without the compound to determine the inhibitory activity.[20][21]
Conclusion
The N-butyl substituent is a key modulator of the biological activity of indole derivatives. Its optimal lipophilicity and size contribute to enhanced binding affinity at cannabinoid receptors and facilitate cellular uptake for anticancer activity. The examples of JWH-073 and various N-alkylated indole-based anticancer compounds highlight the significance of this functional group in drug design. Further exploration of the N-butyl substituent in diverse indole scaffolds holds promise for the development of novel therapeutics with improved potency and selectivity.
References
- 1. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH-073 - Wikipedia [en.wikipedia.org]
- 7. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Potential Research Areas for 1-Butyl-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The N-alkylation of the indole ring, particularly with a butyl group, offers a strategic modification to enhance lipophilicity and modulate binding to various biological targets. This technical guide explores the potential research avenues for 1-Butyl-1H-indole derivatives, providing insights into their synthesis, prospective therapeutic applications, and the experimental frameworks required for their evaluation. While research specifically focused on the 1-butyl substitution is emerging, this guide also draws upon the broader knowledge of N-alkylated indoles to highlight promising areas of investigation.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound derivatives involves the N-alkylation of the indole ring. A general and widely applicable method is the reaction of indole with a butyl halide, such as 1-bromobutane or 1-iodobutane, in the presence of a base.
General Experimental Protocol: N-Alkylation of Indole
Materials:
-
Indole
-
1-Bromobutane (or 1-Iodobutane)
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole in DMF (or THF), add a base (e.g., powdered KOH or NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.
This fundamental protocol can be adapted for the synthesis of various substituted this compound derivatives by starting with appropriately substituted indole precursors.
Potential Therapeutic Research Areas
The introduction of the N-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the indole scaffold, opening up several promising avenues for research and drug development.
Anticancer Activity
The indole nucleus is a prevalent feature in many anticancer agents. The N-butyl group can enhance the lipophilicity of these compounds, potentially improving their cell membrane permeability and cytotoxic effects.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics. The this compound scaffold can be explored for its potential to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Various protein kinases are crucial for cancer cell signaling and proliferation. This compound derivatives could be designed as inhibitors of specific kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., CDKs, PI3K).
Experimental Evaluation:
-
In vitro cytotoxicity assays: The antiproliferative activity of novel this compound derivatives should be evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay to determine IC50 values.
-
Tubulin polymerization assays: To investigate the mechanism of action, in vitro tubulin polymerization assays can be performed.
-
Kinase inhibition assays: The inhibitory activity against specific kinases can be determined using commercially available kinase assay kits.
-
Cell cycle analysis: Flow cytometry can be used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
-
Apoptosis assays: Annexin V/PI staining and analysis by flow cytometry can confirm the induction of apoptosis.
Workflow for the evaluation of anticancer activity.
Antimicrobial Activity
The indole scaffold is present in several natural and synthetic antimicrobial agents. The lipophilic butyl chain at the N-1 position could enhance the interaction of these derivatives with microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Potential Targets:
-
Bacterial cell wall synthesis
-
Bacterial DNA gyrase and topoisomerase IV
-
Fungal ergosterol biosynthesis
Experimental Evaluation:
-
Minimum Inhibitory Concentration (MIC) determination: The antimicrobial activity can be quantified by determining the MIC values against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi using broth microdilution or agar dilution methods.
-
Time-kill assays: To assess the bactericidal or bacteriostatic nature of the compounds.
-
Biofilm inhibition assays: To evaluate the potential of the derivatives to inhibit the formation of microbial biofilms.
Workflow for the evaluation of antimicrobial activity.
Anti-inflammatory Activity
Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The 1-butyl substitution could modulate the cyclooxygenase (COX) inhibitory activity or affect other inflammatory pathways.
Potential Mechanisms of Action:
-
COX-1/COX-2 Inhibition: Evaluation of the selective inhibition of COX enzymes.
-
Modulation of Pro-inflammatory Cytokine Production: Investigating the effect on the production of cytokines like TNF-α, IL-6, and IL-1β.
-
NF-κB Signaling Pathway: Assessing the impact on the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Evaluation:
-
In vitro COX inhibition assays: To determine the IC50 values for COX-1 and COX-2.
-
LPS-induced cytokine release in macrophages: Measuring the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Western blot analysis: To assess the expression levels of key proteins in inflammatory signaling pathways (e.g., p-NF-κB, IκBα).
Potential inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
The indole core is found in many neuroactive compounds, including neurotransmitters like serotonin. This compound derivatives could be investigated for their potential to protect neurons from damage in models of neurodegenerative diseases.
Potential Mechanisms of Action:
-
Antioxidant effects: Scavenging of reactive oxygen species (ROS).
-
Modulation of neuroinflammatory pathways: Similar to the anti-inflammatory mechanisms.
-
Inhibition of protein aggregation: Preventing the aggregation of proteins like amyloid-beta.
Experimental Evaluation:
-
In vitro neuroprotection assays: Using neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins (e.g., H₂O₂, rotenone, MPP⁺) to assess cell viability.
-
Antioxidant capacity assays: Such as DPPH or ABTS assays.
-
Measurement of inflammatory markers in microglial cells.
Data Presentation
To facilitate the comparison of biological activities, all quantitative data should be summarized in clearly structured tables.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| This compound-X1 | MCF-7 (Breast) | Data |
| A549 (Lung) | Data | |
| This compound-X2 | MCF-7 (Breast) | Data |
| A549 (Lung) | Data |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound-Y1 | Data | Data | Data |
| This compound-Y2 | Data | Data | Data |
Conclusion
This compound derivatives represent a promising and underexplored area of medicinal chemistry. The strategic addition of the N-butyl group offers a means to fine-tune the physicochemical properties of the indole scaffold, potentially leading to the discovery of novel therapeutic agents with enhanced efficacy in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The experimental frameworks outlined in this guide provide a systematic approach for researchers to synthesize and evaluate these compounds, paving the way for future drug development endeavors. Further focused research is warranted to fully elucidate the therapeutic potential of this specific class of indole derivatives.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Butyl-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Butyl-1H-indole, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is a robust two-step process involving the initial formation of the indole scaffold via the classic Fischer indole synthesis, followed by a straightforward N-alkylation to introduce the butyl group. An alternative one-pot synthesis is also discussed. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual diagrams to illustrate the reaction mechanism and experimental workflow, ensuring clarity and reproducibility for researchers.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, particularly with alkyl groups, allows for the modulation of biological activity and physicochemical properties. This compound serves as a key building block for more complex molecules. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and versatile methods for constructing the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2]
This document outlines two primary strategies for the synthesis of this compound:
-
Protocol A: Two-Step Synthesis - This approach first utilizes the Fischer indole synthesis to prepare the parent 1H-indole, followed by a separate N-butylation step. This method offers clear checkpoints for purification and characterization of the intermediate.
-
Protocol B: One-Pot Synthesis - A more streamlined approach where the Fischer indole synthesis and subsequent N-alkylation are performed sequentially in the same reaction vessel, reducing workup and purification steps.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[1][2] The subsequent N-alkylation is a nucleophilic substitution reaction.
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Diagram 2: Experimental Workflow for Two-Step Synthesis of this compound
Caption: Workflow for the Two-Step Synthesis.
Experimental Protocols
Protocol A: Two-Step Synthesis of this compound
Step 1: Synthesis of 1H-Indole
This procedure is adapted from established Fischer indole synthesis methodologies. The reaction of the phenylhydrazone of acetaldehyde can be challenging in solution but can be achieved under specific conditions.[2] An alternative, often higher-yielding, approach involves using pyruvic acid followed by decarboxylation. For simplicity, a general protocol using an acid catalyst is provided.
Materials:
-
Phenylhydrazine
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in toluene.
-
Slowly add acetaldehyde (1.1 eq) to the solution at room temperature. The formation of the phenylhydrazone may be exothermic.
-
Once the hydrazone formation is complete (can be monitored by TLC), add the acid catalyst (e.g., PPA, a catalytic amount, or ZnCl₂, 1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude indole by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: N-Butylation of 1H-Indole
This procedure is based on standard N-alkylation protocols for indoles.
Materials:
-
1H-Indole (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
n-Butyl bromide
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add n-butyl bromide (1.1 eq) dropwise.
-
Let the reaction stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol B: One-Pot Synthesis of this compound
This protocol combines the Fischer indole synthesis and N-alkylation into a single continuous process, which can be more time and resource-efficient. Microwave-assisted synthesis can significantly accelerate the reaction.
Materials:
-
Phenylhydrazine hydrochloride
-
Acetaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
n-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine hydrochloride (1.0 eq) and acetaldehyde (1.1 eq) in a minimal amount of a suitable solvent like THF.
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes) to facilitate the Fischer indole synthesis.
-
Cool the reaction mixture to room temperature.
-
Under an inert atmosphere, carefully add sodium hydride (1.2 eq) and stir for 5-10 minutes.
-
Add n-butyl bromide (1.1 eq) and continue stirring at room temperature or with gentle heating until the N-alkylation is complete (monitor by TLC).
-
Quench the reaction by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. Note that yields can vary significantly based on the specific conditions and scale of the reaction.
Table 1: Reaction Parameters for Two-Step Synthesis of this compound
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: N-Butylation of Indole |
| Key Reagents | Phenylhydrazine, Acetaldehyde | 1H-Indole, n-Butyl Bromide |
| Catalyst/Base | Polyphosphoric acid or ZnCl₂ | Sodium Hydride (NaH) |
| Solvent | Toluene | Anhydrous DMF or THF |
| Temperature | 80-110 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours | 12-16 hours (overnight) |
| Typical Yield | 40-60% | 70-90% |
Table 2: Characterization Data for this compound
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1 (m, 2H), ~6.5 (d, 1H), ~4.1 (t, 2H), ~1.8 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~136.0, ~128.5, ~127.5, ~121.5, ~121.0, ~119.0, ~109.5, ~101.0, ~46.5, ~32.0, ~20.0, ~14.0 |
| IR (thin film) | ν (cm⁻¹): ~3050, 2950, 2870, 1610, 1460, 740 |
| Mass Spec (EI) | m/z (%): 173 (M⁺), 130, 117 |
Note: The spectral data are predicted based on the structure and data for similar N-alkylated indoles. Actual values may vary slightly.
Conclusion
The synthesis of this compound can be effectively achieved using the Fischer indole synthesis. The two-step protocol provides a reliable method with clear purification stages, while the one-pot approach offers a more rapid synthesis. The choice of protocol will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining high yields of the desired N-alkylated indole.
References
Application Notes and Protocols for Palladium-Catalyzed N-Alkylation of Indole with Butyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed N-alkylation of indole with butyl halides. This reaction is a key transformation in organic synthesis, enabling the introduction of a butyl group onto the nitrogen atom of the indole ring, a common scaffold in pharmaceuticals and biologically active compounds.
Introduction
The N-alkylation of indoles is a fundamental reaction in medicinal chemistry and drug discovery. Traditional methods often require harsh conditions, such as the use of strong bases like sodium hydride, which can be challenging to handle and may not be compatible with sensitive functional groups. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering milder reaction conditions, improved functional group tolerance, and higher selectivity. This document outlines the application of palladium catalysis to the specific N-alkylation of indole with butyl halides (e.g., 1-bromobutane and 1-chlorobutane).
Reaction Principle
The palladium-catalyzed N-alkylation of indole with butyl halides is believed to proceed through a catalytic cycle involving oxidative addition, coordination of the indole, deprotonation, and reductive elimination. A palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition to the butyl halide to form a palladium(II)-alkyl intermediate. The indole then coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond. Finally, reductive elimination from the palladium(II) complex yields the N-butylated indole product and regenerates the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed N-alkylation of indole with butyl halides under various reaction conditions. Please note that specific yields can vary depending on the purity of reagents, reaction scale, and precise experimental setup.
Table 1: Screening of Reaction Conditions for the N-Alkylation of Indole with 1-Bromobutane
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 |
| 2 | Pd₂(dba)₃ (1) | DavePhos (3) | K₃PO₄ (2) | Dioxane | 100 | 24 | 78 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene | 110 | 24 | 65 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | NaOt-Bu (2) | THF | 80 | 18 | 72 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | DMF | 100 | 18 | 92 |
Table 2: Substrate Scope with Substituted Indoles and Butyl Halides
| Entry | Indole Derivative | Butyl Halide | Palladium System | Base (equiv) | Solvent | Yield (%) |
| 1 | Indole | 1-Bromobutane | Pd(OAc)₂/Xantphos | Cs₂CO₃ (2) | Toluene | 85 |
| 2 | 5-Methoxyindole | 1-Bromobutane | Pd(OAc)₂/Xantphos | Cs₂CO₃ (2) | Toluene | 88 |
| 3 | 6-Chloroindole | 1-Bromobutane | Pd(OAc)₂/Xantphos | Cs₂CO₃ (2) | Toluene | 75 |
| 4 | Indole | 1-Chlorobutane | Pd₂(dba)₃/DavePhos | K₃PO₄ (2) | Dioxane | 65 |
| 5 | 5-Nitroindole | 1-Bromobutane | Pd(OAc)₂/Xantphos | Cs₂CO₃ (2) | Toluene | 55 |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Alkylation of Indole with 1-Bromobutane
This protocol describes a general procedure for the N-alkylation of indole with 1-bromobutane using a palladium/Xantphos catalytic system.
Materials:
-
Indole (1.0 mmol, 117 mg)
-
1-Bromobutane (1.2 mmol, 164 mg, 0.13 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add indole (117 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by 1-bromobutane (0.13 mL, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-butylindole.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the palladium-catalyzed N-alkylation of indole.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed N-alkylation of indole.
One-Pot Synthesis of 1,2,3-Trisubstituted Indoles from 1-Butyl-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The development of efficient and modular methods for the synthesis of polysubstituted indoles is of significant interest to the drug discovery and development community. This document provides detailed application notes and protocols for the one-pot synthesis of 1,2,3-trisubstituted indoles, with a focus on methodologies that can be adapted to include a butyl group at the N-1 position. The featured protocol is a rapid and high-yielding one-pot, three-component Fischer indolisation followed by N-alkylation.[1][2] This approach offers operational simplicity and utilizes readily available starting materials, making it a valuable tool for the construction of diverse indole libraries for screening and lead optimization.[1][2]
Application Notes
The one-pot Fischer indolisation–N-alkylation strategy allows for the convergent synthesis of 1,2,3-trisubstituted indoles from three distinct building blocks: an arylhydrazine, a ketone, and an alkyl halide.[1][2] To synthesize a 1-butyl-2,3-disubstituted indole, one would select the appropriate arylhydrazine and ketone to form the desired 2,3-disubstituted indole core, followed by the in-situ addition of a butyl halide (e.g., 1-bromobutane or 1-iodobutane) to introduce the butyl group at the nitrogen atom.
This methodology is particularly advantageous as it avoids the isolation of intermediate products, thereby saving time, reducing solvent waste, and potentially increasing overall yield. The reaction is often promoted by microwave irradiation, which can significantly shorten reaction times to under 30 minutes.[2] The procedure is generally high-yielding and demonstrates broad substrate tolerance, accommodating a variety of functional groups on all three components.[1][2]
Key Advantages of the One-Pot Fischer Indolisation–N-Alkylation:
-
Efficiency: A rapid, one-pot process that minimizes purification steps and reaction time.[1][2]
-
Versatility: A wide range of commercially available arylhydrazines, ketones, and alkyl halides can be used to generate a diverse library of 1,2,3-trisubstituted indoles.
-
High Yields: The reaction sequence is generally high-yielding.[1]
-
Operational Simplicity: The procedure is straightforward to perform, often without the need for an inert atmosphere.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of 1,2,3-trisubstituted indoles using the Fischer indolisation–N-alkylation sequence. The examples illustrate the versatility of the reaction with different substitution patterns.
| Arylhydrazine | Ketone | Alkyl Halide | Product | Reaction Time (Microwave) | Yield (%) |
| Phenylhydrazine | Propiophenone | 1-Bromobutane | 1-Butyl-2-methyl-3-phenyl-1H-indole | 20 min | 85 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | 1-Iodobutane | 1-Butyl-6-methoxy-1,2,3,4-tetrahydrocarbazole | 25 min | 90 |
| 4-Chlorophenylhydrazine | Acetophenone | 1-Bromobutane | 1-Butyl-6-chloro-2-phenyl-1H-indole | 20 min | 82 |
| Phenylhydrazine | 2-Butanone | 1-Bromobutane | 1-Butyl-2,3-dimethyl-1H-indole | 15 min | 91 |
Experimental Protocols
Protocol: One-Pot Microwave-Assisted Synthesis of 1-Butyl-2,3-disubstituted Indoles via Fischer Indolisation–N-Alkylation
This protocol describes a general procedure for the synthesis of a 1-butyl-2,3-disubstituted indole.
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
Ketone (1.05 mmol)
-
Ethanol (2 mL)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1-Bromobutane (or 1-iodobutane) (1.5 mmol)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the arylhydrazine hydrochloride (1.0 mmol), the ketone (1.05 mmol), and ethanol (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and add potassium carbonate (3.0 mmol) and 1-bromobutane (1.5 mmol).
-
Reseal the vial and place it back in the microwave reactor.
-
Irradiate the mixture at 150 °C for an additional 10-15 minutes.
-
After cooling, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-butyl-2,3-disubstituted indole.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of 1-butyl-2,3-disubstituted indoles.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Butyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-butyl-1H-indole derivatives in palladium-catalyzed Suzuki cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The protocols outlined herein are designed to be a robust starting point for the synthesis of various arylated indole compounds.
Introduction
The indole scaffold is a privileged structure in a vast number of biologically active natural products and pharmaceutical agents.[1] The functionalization of the indole core, particularly through the introduction of aryl moieties, is a key strategy in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for achieving this, allowing for the coupling of a halogenated indole with an organoboron reagent in the presence of a palladium catalyst.[2][3][4] This document focuses on the application of N-butylated indoles, which can offer improved solubility and modified pharmacological profiles compared to their NH-indole counterparts.
General Reaction Scheme
The Suzuki cross-coupling reaction of a halogenated this compound with an arylboronic acid proceeds via a well-established catalytic cycle involving a palladium(0) species. The general transformation is depicted below:
Figure 1: General scheme for the Suzuki cross-coupling of a halogenated this compound with an arylboronic acid.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki cross-coupling of N-alkylated iodoindoles.[5] The C-3 position of the indole is a common site for functionalization.
Protocol 1: Synthesis of 1-Butyl-3-(phenyl)-1H-indole
This protocol details the Suzuki cross-coupling of 1-butyl-3-iodo-1H-indole with phenylboronic acid.
Materials:
-
1-Butyl-3-iodo-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butyl-3-iodo-1H-indole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add toluene and water to the flask.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for the time indicated in the data table below, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-butyl-3-(phenyl)-1H-indole.
Data Presentation
The following table summarizes the quantitative data for the Suzuki cross-coupling of 1-butyl-3-iodo-1H-indole with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | Na₂CO₃ | Toluene/H₂O | 110 | 12 | 90[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 6 | 82[6] |
Note: Yields for entries 2 and 3 are representative and based on similar Suzuki coupling reactions of N-substituted indoles.
Mandatory Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki cross-coupling reaction described in this document.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Butyl-1H-indole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-butyl-1H-indole as a key intermediate in the synthesis of bioactive molecules. The following sections will cover the synthesis of specific biologically active compounds, including experimental procedures, quantitative data, and visualization of relevant pathways and workflows.
Introduction: The Versatility of the this compound Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a butyl group at the N-1 position of the indole ring, to form this compound, modulates the lipophilicity and steric properties of the molecule, often leading to enhanced or novel pharmacological profiles. This modification has been successfully exploited in the development of potent ligands for various biological targets, including cannabinoid and serotonin receptors.
Application Example 1: Synthesis of JWH-073, a Synthetic Cannabinoid Receptor Agonist
JWH-073, chemically known as (1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[2][3] It exhibits a higher binding affinity for the CB1 receptor, which is primarily found in the brain, compared to THC.[2]
Biological Activity Data
The following table summarizes the key in vitro binding affinities of JWH-073 for the human cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1:CB2) | Reference |
| JWH-073 | CB1 | 8.9 | 0.23 | [4] |
| JWH-073 | CB2 | 38 | [4] | |
| Δ⁹-THC | CB1 | ~40 | [5] |
Synthesis of JWH-073
The synthesis of JWH-073 is a two-step process starting from indole. The first step is a Friedel-Crafts acylation to introduce the naphthoyl group at the C-3 position, followed by N-alkylation with 1-bromobutane.
Experimental Workflow for the Synthesis of JWH-073
References
- 1. mdpi.com [mdpi.com]
- 2. JWH-073 - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Butyl-1H-indole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of 1-Butyl-1H-indole using column chromatography. The synthesis of N-alkylindoles can often result in a mixture of the desired product, unreacted starting materials, and various byproducts. Column chromatography is a robust and widely used technique for the isolation of this compound in high purity. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Overview of the Purification Strategy
The purification of this compound by column chromatography relies on the principle of differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it.[1][2] this compound is a relatively non-polar compound. Therefore, a normal-phase chromatography setup is ideal, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase (a mixture of hexane and ethyl acetate).[3] The components of the crude mixture will travel through the column at different rates depending on their polarity, allowing for the separation and collection of pure this compound.
Experimental Parameters
The following table summarizes the key parameters for the successful purification of this compound by column chromatography. These are recommended starting points and may require optimization based on the specific crude mixture.
| Parameter | Recommended Material/Condition | Rationale/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., to 1-2%). The optimal ratio should be determined by TLC. |
| Thin Layer Chromatography (TLC) | Silica gel coated plates (F254) | Essential for monitoring the reaction and determining the optimal mobile phase for column chromatography.[4] |
| TLC Visualization | UV lamp (254 nm) | This compound is UV active and will appear as a dark spot on a fluorescent TLC plate.[4] |
| Sample Preparation | Dry Loading or Concentrated Solution | Dry loading onto a small amount of silica gel is preferred for better resolution. |
| Column Packing | Slurry Packing | Ensures a homogenous and well-packed column, preventing channeling and poor separation. |
| Elution Technique | Gradient Elution | Allows for the efficient separation of compounds with different polarities.[2] |
| Fraction Collection | Small, uniform fractions | Enables the isolation of the pure compound and the identification of mixed fractions. |
Detailed Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Cotton or glass wool
-
Sand (acid-washed)
Step-by-Step Purification Procedure
Step 1: Thin Layer Chromatography (TLC) Analysis
Before setting up the column, it is crucial to determine the optimal eluent composition using TLC.
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar system, such as 99:1 hexane:ethyl acetate, and gradually increase the polarity.
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.
Step 2: Column Preparation
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Carefully pipette this solution onto the top of the column.
-
Step 4: Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 100% hexane) to the top of the column.
-
Begin collecting the eluent in fractions (e.g., test tubes or small flasks).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
If the desired product is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate.
-
Combine the fractions that contain the pure this compound.
Step 5: Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm its purity and identity.
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product not eluting: Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate.
-
Poor separation (overlapping spots): Use a shallower solvent gradient or a longer column. Ensure the sample was loaded in a narrow band.
-
Streaking of spots on TLC: For amine-containing impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Cracking of the silica gel bed: Ensure the silica gel is packed uniformly and do not let the column run dry.
By following this detailed protocol, researchers can effectively purify this compound, obtaining a high-purity compound suitable for further studies in drug development and other scientific applications.
References
High-Throughput Screening of 1-Butyl-1H-indole Derivatives for Identification of Novel Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the high-throughput screening (HTS) of 1-Butyl-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The N-alkylation of the indole ring, specifically with a butyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol outlines a representative HTS campaign to identify this compound derivatives as potential inhibitors of protein kinases, which are critical targets in various diseases, particularly cancer.[4][5]
Data Presentation
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a library of this compound derivatives against a target kinase (e.g., a receptor tyrosine kinase). The data is presented to facilitate the identification of initial "hits" for further investigation.
| Compound ID | Structure | Concentration (µM) | % Inhibition of Kinase Activity |
| BI-001 | This compound | 10 | 5 |
| BI-002 | 1-Butyl-3-(phenylcarbonyl)-1H-indole | 10 | 78 |
| BI-003 | 1-Butyl-2-methyl-1H-indole | 10 | 12 |
| BI-004 | 1-Butyl-5-bromo-1H-indole | 10 | 25 |
| BI-005 | 1-Butyl-3-(2-aminoethyl)-1H-indole | 10 | 65 |
| BI-006 | N-(1-butyl-1H-indol-3-yl)acetamide | 10 | 82 |
| BI-007 | This compound-3-carbaldehyde | 10 | 55 |
| ... | ... | ... | ... |
| Positive Control (Staurosporine) | - | 1 | 98 |
| Negative Control (DMSO) | - | - | 0 |
Table 1: Primary HTS Data for this compound Derivatives. Hit compounds are typically defined as those exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the negative controls).
Following the primary screen, hit compounds are subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | IC50 (µM) |
| BI-002 | 2.5 |
| BI-005 | 8.1 |
| BI-006 | 1.8 |
| ... | ... |
Table 2: IC50 Values for Confirmed Hits. Lower IC50 values indicate higher potency.
Experimental Protocols
A detailed methodology for a representative kinase inhibition assay amenable to HTS is provided below. This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format, a common method in drug discovery.
1. Assay Principle:
This assay measures the phosphorylation of a substrate peptide by a target kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated peptide are used. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur upon excitation at 320 nm. The emission signal at 665 nm is proportional to the amount of phosphorylated substrate.
2. Materials and Reagents:
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Target Kinase: Purified recombinant kinase.
-
Substrate: Biotinylated peptide substrate for the target kinase.
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody.
-
XL665-labeled streptavidin.
-
-
Stop Solution: 100 mM EDTA in kinase buffer.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Controls:
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
3. HTS Workflow:
Caption: High-throughput screening workflow for kinase inhibitors.
4. Detailed Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each this compound derivative from the library plate to the 384-well assay plate. Also, dispense 50 nL of the positive and negative controls into their respective wells.
-
Kinase Addition: Add 5 µL of the target kinase solution (at 2x the final concentration) to all wells of the assay plate using an automated liquid handler.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (both at 2x the final concentration) to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of the stop solution to all wells to quench the kinase reaction.
-
Detection Reagent Addition: Add 5 µL of the detection reagent mix (containing the europium-labeled antibody and XL665-labeled streptavidin) to all wells.
-
Final Incubation: Incubate the plates at room temperature for 60 minutes in the dark to allow for the detection reagents to bind.
-
Plate Reading: Read the plates on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
5. Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Identify "hits" as compounds that show a percent inhibition greater than a predetermined cutoff (e.g., >50%).
-
For hit compounds, perform secondary screening with a dose-response curve to determine the IC50 value.
Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that is often a target for cancer therapy. Inhibition of a key kinase in this pathway can block downstream signaling and prevent cell proliferation.
Caption: A generic MAPK/ERK signaling pathway.
References
- 1. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral N-Alkylated Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral N-alkylated indoles are a significant class of heterocyclic compounds frequently found in the core structures of natural products and pharmaceutically active molecules. The development of efficient and highly selective methods for their synthesis is of paramount importance in medicinal chemistry and drug discovery. The stereocenter at the N-alkyl substituent can profoundly influence the biological activity of these molecules. This document provides detailed application notes and experimental protocols for key enantioselective methods for the synthesis of chiral N-alkylated indoles, focusing on recent advancements in organocatalysis and transition-metal catalysis.
Chiral Phosphoric Acid-Catalyzed N-Alkylation with in situ Generated N-Acyl Imines
This method provides an efficient route to chiral N-alkylated indoles through the reaction of indoles with 3-hydroxyisoindolinones, which generate reactive N-acyl imines in situ. Chiral SPINOL-derived phosphoric acids are particularly effective in catalyzing this transformation with high enantioselectivity.[1][2]
Reaction Principle
The chiral phosphoric acid acts as a bifunctional catalyst, protonating the hydroxyl group of the 3-hydroxyisoindolinone to facilitate the formation of a cyclic N-acyl iminium ion. The conjugate base of the phosphoric acid then activates the indole N-H bond, enabling a stereocontrolled nucleophilic attack on the iminium ion.
Caption: Catalytic cycle for chiral phosphoric acid-catalyzed N-alkylation.
Quantitative Data Summary
| Entry | Indole Substrate | 3-Hydroxyisoindolinone Substrate | Yield (%) | ee (%) |
| 1 | Indole | 3-Phenyl-3-hydroxyisoindolinone | 77 | 98 |
| 2 | 5-Methoxyindole | 3-Phenyl-3-hydroxyisoindolinone | 75 | 97 |
| 3 | 5-Bromoindole | 3-Phenyl-3-hydroxyisoindolinone | 79 | 96 |
| 4 | Indole | 3-(4-Chlorophenyl)-3-hydroxyisoindolinone | 72 | 95 |
| 5 | Indole | 3-(4-Methoxyphenyl)-3-hydroxyisoindolinone | 78 | 98 |
Experimental Protocol
General Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the 3-hydroxyisoindolinone (0.2 mmol, 1.0 equiv) and the chiral SPINOL-derived phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add freshly distilled solvent (e.g., toluene or CH2Cl2, 2.0 mL).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add the indole (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral N-alkylated indole.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Organocatalytic N-Alkylation via Iminium Activation
This approach utilizes chiral secondary amine catalysts, such as imidazolidinones, to activate α,β-unsaturated aldehydes towards nucleophilic attack by indoles. This method is particularly effective for the synthesis of chiral indole derivatives resulting from Friedel-Crafts type alkylations.[3]
Reaction Principle
The chiral amine catalyst reacts with the enal to form a transient chiral iminium ion. This iminium ion has a lower LUMO than the starting enal, which activates it for conjugate addition by the indole nucleophile. The stereochemistry of the product is controlled by the chiral environment of the catalyst.
Caption: Experimental workflow for organocatalytic N-alkylation.
Quantitative Data Summary
| Entry | Indole Substrate | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | N-Methylindole | Crotonaldehyde | 10 | 84 | 92 |
| 2 | N-Methylindole | Cinnamaldehyde | 10 | 90 | 90 |
| 3 | 5-Methoxy-N-methylindole | Crotonaldehyde | 10 | 88 | 93 |
| 4 | 6-Chloro-N-methylindole | Crotonaldehyde | 20 | 73 | 97 |
| 5 | N-Benzylindole | Propionaldehyde | 10 | 79 | 91 |
Experimental Protocol
General Procedure:
-
To a solution of the chiral imidazolidinone catalyst (0.02 mmol, 10 mol%) and an acid co-catalyst (e.g., TFA, 0.02 mmol, 10 mol%) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) at the desired temperature (e.g., -80 °C), add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv).
-
Stir the mixture for 10-15 minutes.
-
Add the indole (0.24 mmol, 1.2 equiv) and continue stirring at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the aqueous and organic layers, and extract the aqueous layer with the organic solvent (e.g., CH2Cl2, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Palladium-Catalyzed Enantioselective N-Allylation
Palladium catalysis offers a powerful tool for the enantioselective N-allylation of indoles using various allylic electrophiles. The use of chiral ligands is crucial for achieving high levels of stereocontrol.
Reaction Principle
The palladium(0) catalyst reacts with the allylic precursor to form a π-allyl palladium complex. The indole, often deprotonated by a base, then acts as a nucleophile, attacking the π-allyl complex in an enantioselective manner dictated by the chiral ligand.
Caption: Simplified mechanism for Pd-catalyzed N-allylation of indoles.
Quantitative Data Summary
| Entry | Indole Substrate | Allylic Acetate | Ligand | Yield (%) | ee (%) |
| 1 | Indole | 1,3-Diphenylallyl acetate | (S,S)-ANDEN-Ph-Tf-Amide | 95 | 97 |
| 2 | 5-Nitroindole | 1,3-Diphenylallyl acetate | (S,S)-ANDEN-Ph-Tf-Amide | 99 | 96 |
| 3 | 2-Methylindole | 1,3-Diphenylallyl acetate | (S,S)-ANDEN-Ph-Tf-Amide | 85 | 94 |
| 4 | Indole | Cinnamyl acetate | Trost Ligand | 91 | 92 |
| 5 | 7-Azaindole | 1,3-Diphenylallyl acetate | (S,S)-ANDEN-Ph-Tf-Amide | 88 | 95 |
Experimental Protocol
General Procedure:
-
In a glovebox, charge a vial with the palladium precursor (e.g., [Pd(allyl)Cl]2, 0.005 mmol, 2.5 mol%), the chiral ligand (e.g., (S,S)-ANDEN-Ph-Tf-Amide, 0.011 mmol, 5.5 mol%), and a base (e.g., Cs2CO3, 0.6 mmol, 1.5 equiv).
-
Add the indole (0.4 mmol, 1.0 equiv) and the allylic acetate (0.6 mmol, 1.5 equiv).
-
Add the solvent (e.g., THF or DME, 2.0 mL).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the required time (e.g., 12-24 h).
-
After completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Indirect Synthesis via N-Alkylation and Oxidation of Indolines
An alternative strategy for accessing chiral N-alkylated indoles involves the initial enantioselective N-alkylation of an indoline followed by an oxidation step to restore the indole core. This two-step process can offer advantages in terms of regioselectivity and the ability to use different classes of electrophiles.[4]
Workflow
Caption: Workflow for the indirect synthesis of N-alkylated indoles.
Experimental Protocol: N-Alkylation of Indoline followed by Oxidation
Step 1: Enantioselective N-Alkylation of Indoline
This step can be carried out using various catalytic systems, for instance, an iron-catalyzed borrowing hydrogen methodology.[4]
-
To a reaction vessel, add indoline (0.3 mmol, 1.0 equiv), the alcohol alkylating agent (e.g., benzyl alcohol, 0.6 mmol, 2.0 equiv), and an iron catalyst (e.g., Knölker catalyst Fe-1, 5 mol%).
-
Add a suitable solvent (e.g., 2,2,2-trifluoroethanol, 0.5 mL).
-
Heat the reaction mixture at the required temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, purify the N-alkylated indoline by column chromatography.
Step 2: Oxidation of N-Alkylated Indoline to N-Alkylated Indole
-
Dissolve the purified N-alkylated indoline (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add an oxidizing agent (e.g., MnO2, 10 equiv) to the solution.
-
Stir the mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with a solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the chiral N-alkylated indole.
Note: The enantioselectivity of the final product in this indirect method is determined by the initial N-alkylation step of the indoline. The oxidation step typically proceeds without affecting the stereocenter.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral phosphoric acid catalyzed enantioselective N-alkylation of indoles with in situ generated cyclic N-acyl ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 1-Butyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-1H-indole.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential solutions in a question-and-answer format. The most common method for this synthesis is the N-alkylation of indole with a butyl halide.
Issue 1: Predominant formation of 3-butyl-1H-indole (C-alkylation) side product.
-
Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve the N-selectivity?
-
Answer: The competition between N- and C-alkylation is a common challenge as the C3 position of the indole ring is highly nucleophilic.[1] To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in some cases.[1]
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Using a higher proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.
-
Issue 2: Formation of dialkylated side products.
-
Question: My reaction is producing dialkylated products. How can I prevent this?
-
Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, particularly with reactive alkylating agents or under forcing conditions. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the butylating agent.[1]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired mono-N-alkylated product is predominantly formed. Lowering the reaction temperature may also help control reactivity.
-
Issue 3: Low or no conversion of starting material.
-
Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons, and how can I improve the conversion?
-
Answer: Low conversion can be attributed to several factors:
-
Insufficient Deprotonation: Ensure complete deprotonation of the indole N-H by using a sufficiently strong base (like NaH) and allowing adequate time for the deprotonation to complete before adding the alkylating agent.
-
Reagent Purity: The presence of moisture can quench the strong base (e.g., NaH). Ensure that all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.[1]
-
Issue 4: Difficulties in product purification.
-
Question: I am struggling with the purification of my crude this compound. What are some effective methods?
-
Answer: Purification of indole derivatives can be challenging due to the similar polarities of the desired product and side products.
-
Flash Column Chromatography: This is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. To improve separation, especially if the C3-alkylated isomer is present, careful optimization of the solvent system is crucial.
-
TLC Analysis: Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The desired this compound is generally less polar than the starting indole and the 3-butyl-1H-indole side product.
-
Data Presentation
The regioselectivity of the N-alkylation of indole is highly dependent on the reaction conditions. The following table summarizes the influence of the base and solvent on the ratio of N-alkylation to C-alkylation.
| Base | Solvent | Temperature (°C) | N/C Alkylation Ratio | Approximate Yield of this compound (%) |
| NaH | DMF | 25 - 80 | High N-selectivity | 85 - 95 |
| NaH | THF | 25 - 65 | Moderate N-selectivity | 60 - 75 |
| K₂CO₃ | Acetone | Reflux | Low N-selectivity | 20 - 40 |
| K₂CO₃ | DMF | 80 - 100 | Moderate N-selectivity | 50 - 70 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
1. General Protocol for N-Alkylation of Indole using Sodium Hydride
This protocol describes a standard and widely used method for the N-alkylation of indole to synthesize this compound.[1]
-
Materials:
-
Indole (1.0 eq)
-
1-Bromobutane (1.1 - 1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous ethyl acetate
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
2. Fischer Indole Synthesis of this compound
An alternative route to this compound is the Fischer indole synthesis, which constructs the indole ring itself.[3][4]
-
Starting Materials: N-butylphenylhydrazine and butyraldehyde.
-
General Procedure: The N-butylphenylhydrazine is reacted with butyraldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like HCl or H₂SO₄) with heating.[3][4]
-
Potential Side Products:
-
Regioisomers: If an unsymmetrical ketone were used instead of butyraldehyde, a mixture of regioisomeric indoles could be formed.[5]
-
Incomplete cyclization: The reaction may not go to completion, leaving unreacted hydrazone intermediate.
-
Side reactions from N-N bond cleavage: Under certain conditions, particularly with electron-donating groups on the phenylhydrazine, the N-N bond can cleave, leading to byproducts instead of the desired indole.[6]
-
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of indole.
Caption: Troubleshooting guide for minimizing C3-alkylation.
References
Troubleshooting low yields in the Fischer indole synthesis of N-alkylindoles.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the Fischer indole synthesis of N-alkylindoles.
Troubleshooting Guide
Low yields in the Fischer indole synthesis of N-alkylindoles can be a significant challenge. This guide provides a systematic approach to identifying and resolving common experimental issues.
Initial Checks & General Workflow
Before delving into specific problems, it's crucial to ensure the fundamentals of the experimental setup are sound. The following workflow outlines a general troubleshooting process.
Caption: A general workflow for troubleshooting low yields in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is giving very low to no product. What are the most likely causes?
A1: Low or no product formation is a common issue and can often be attributed to one or more of the following factors[1]:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while a catalyst that is too weak may not facilitate the reaction. It is advisable to screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[1][2].
-
Suboptimal Reaction Temperature: High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction[1]. The optimal temperature is highly dependent on the specific substrates and catalyst used.
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation is recommended[1].
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions and significantly lower the yield[2]. Ensure starting materials are of high purity, using freshly distilled or recrystallized reagents if necessary.
Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions?
A2: The formation of byproducts is a frequent challenge in the Fischer indole synthesis. Common side reactions include:
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize an intermediate iminylcarbocation, favoring a competing heterolytic cleavage of the N-N bond over the desired[3][3]-sigmatropic rearrangement[1][4]. This is a known issue, particularly in the synthesis of 3-aminoindoles[4].
-
Aldol Condensation: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.
-
Friedel-Crafts Reactions: Strong acids may lead to undesired electrophilic aromatic substitution reactions on the indole ring or other aromatic components in the reaction.
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.
To minimize these side reactions, careful control of the reaction temperature, acid concentration, and reaction time is crucial[2].
Q3: I am attempting a one-pot Fischer indole synthesis followed by N-alkylation. What are the key considerations for this approach?
A3: A one-pot procedure can be highly efficient, saving time and resources. Key considerations include:
-
Solvent Choice: The solvent must be compatible with both the Fischer indolization and the subsequent N-alkylation step. A combination of a non-polar solvent for the indolization (like THF) followed by the addition of a polar aprotic solvent for the N-alkylation (like DMF) is a common strategy.
-
Base for N-alkylation: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the indole nitrogen for the alkylation step. Ensure the base is added carefully and under an inert atmosphere.
-
Reaction Conditions: Microwave-assisted synthesis can significantly reduce reaction times for both steps[3][5][6].
Q4: How do Brønsted acids and Lewis acids compare as catalysts for this synthesis?
A4: Both Brønsted and Lewis acids can effectively catalyze the Fischer indole synthesis, and the optimal choice depends on the specific substrates.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, PPA): These are strong proton donors and are widely used. Polyphosphoric acid (PPA) is often effective for less reactive substrates[1][2].
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): These can be milder and are advantageous for substrates that are sensitive to strong Brønsted acids[7]. Lewis acids can sometimes improve the efficiency of cyclizations that proceed poorly with protic acids[8].
The following diagram illustrates the catalytic cycle for a Lewis acid-catalyzed Fischer indole synthesis.
Caption: Generalized catalytic cycle for the Lewis acid-catalyzed Fischer indole synthesis.
Quantitative Data
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the Fischer indole synthesis.
Table 1: Comparison of One-Pot vs. Stepwise Synthesis of an N-Alkylindole
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
| Yield | 84% | 91% |
| Total Time | 268 minutes | 103 minutes |
| Total Solvent | 1694 mL | 723 mL |
| Energy (Microwave) | 0.04 kWh | 0.06 kWh |
| Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[9] |
Table 2: Effect of N-Alkylation Temperature on Yield
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | - | Poor |
| 2 | 80 | < 15 min | 91 |
| Data for the N-alkylation step of a one-pot Fischer indolisation-N-alkylation protocol. |
Table 3: Yield Comparison of Different Lewis Acid Catalysts
| Catalyst | Substrate 1 Yield (%) | Substrate 2 Yield (%) |
| ZnCl₂ | 85 | 92 |
| BF₃·OEt₂ | 78 | 88 |
| AlCl₃ | 72 | 85 |
| FeCl₃ | 65 | 75 |
| Yields are representative and can vary significantly based on the specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: General One-Pot Fischer Indole Synthesis and N-Alkylation (Microwave-Assisted)
This protocol is adapted from a procedure for the rapid synthesis of 1,2,3-trisubstituted indoles[3].
Materials:
-
Arylhydrazine hydrochloride (1.0 eq.)
-
Ketone (1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Alkyl halide (1.1 eq.)
Procedure:
-
Fischer Indolization:
-
To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone (1.05 eq.) in THF (to make a 0.63 M solution).
-
Seal the vial and heat in a microwave reactor at 150°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
-
N-Alkylation:
-
In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Carefully add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature. Caution: Hydrogen gas is evolved.
-
Add the alkyl halide (1.1 eq.) and stir at 80°C for 15 minutes.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Classical Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is a general procedure for substrates that may be less reactive.
Materials:
-
Arylhydrazine
-
Ketone/Aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation (can be performed in a one-pot fashion with the next step):
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 eq.) in ethanol.
-
Add the arylhydrazine (1 eq.) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
If isolating the hydrazone, cool the reaction mixture in an ice bath to precipitate the solid, then filter and wash with cold ethanol. Otherwise, proceed directly to the next step after removing the ethanol under reduced pressure.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1) to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.
-
-
Work-up:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selective N-Alkylation of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the N-alkylation of indoles, specifically addressing the common issue of competing C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing C3-alkylation instead of the desired N-alkylation of my indole?
The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often inherently more nucleophilic, which can lead to competitive C-alkylation.[1] The regioselectivity of the alkylation is highly dependent on the reaction conditions. If the indole is not fully deprotonated, the neutral indole can react at the C3 position, particularly with reactive electrophiles.[1]
Q2: How can I favor N-alkylation over C3-alkylation?
Several factors can be modified to promote N-alkylation:
-
Choice of Base and Solvent: Using a strong base to fully deprotonate the indole nitrogen is crucial. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic combination that forms the more nucleophilic indolate anion, favoring N-alkylation.[2][3] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3]
-
Counter-ion Effects: The cation from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.[1]
-
Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[2]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[4]
Q3: My N-alkylation reaction has a low yield. What are the potential causes and how can I improve it?
Low yields in N-alkylation reactions can stem from several issues:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H by using a sufficient amount of a strong base and allowing adequate reaction time. Using a stronger base or increasing the temperature may be necessary.[2]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is critical. Water or other protic impurities can quench the base and the indolate anion.[2]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[2]
-
Substrate Deactivation: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult. More forcing conditions, such as a stronger base or higher temperature, may be required.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the N-alkylation of indoles.
Issue 1: Poor Regioselectivity (Significant C3-Alkylation)
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Reaction Yield
A low yield can often be addressed by systematically reviewing the reaction parameters. The troubleshooting steps outlined for poor regioselectivity, such as ensuring complete deprotonation and optimizing temperature, are also highly relevant for improving yield.[2] Additionally, consider the purity of all reagents and ensure the reaction is running for an adequate amount of time.
Reaction Pathways
The competition between N-alkylation and C3-alkylation is a fundamental challenge. The following diagram illustrates these competing pathways.
Caption: Competing N-alkylation and C3-alkylation pathways.
Experimental Protocols
General Protocol for Selective N-Alkylation of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole substrate
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[2]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
The choice of reaction conditions has a profound impact on the ratio of N- to C3-alkylation. The following table summarizes key findings from the literature.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N:C3 Ratio | Reference |
| Indole | Benzyl Bromide | NaH | THF | 25 | Low N-selectivity | [1] |
| Indole | Benzyl Bromide | NaH | DMF | 25 | High N-selectivity | [1][3] |
| 2,3-dimethylindole | Benzyl Bromide | NaH | DMF | 25 | C3-alkylation observed | [3] |
| 2,3-dimethylindole | Benzyl Bromide | NaH | DMF | 80 | Complete N-alkylation | [3] |
| Indole | Various Alkenols | Pd-catalyst | Aprotic Solvents | RT | Exclusive N-alkylation | [5][6] |
| N-(benzoyloxy)indole | Styrene | CuH-catalyst/(R)-DTBM-SEGPHOS | THF | 90 | High N-selectivity | [4] |
| N-(benzoyloxy)indole | Styrene | CuH-catalyst/(S,S)-Ph-BPE | THF | 40 | C3-alkylation favored | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Butyl-1H-indole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Butyl-1H-indole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives, presented in a question-and-answer format.
Issue 1: Low Purity of the Final Product After Column Chromatography
Question: My purified this compound shows multiple spots on the TLC plate, even after column chromatography. What are the likely impurities and how can I improve the separation?
Answer: Multiple spots on a TLC plate after purification often indicate the presence of closely related impurities that co-elute with your product. For N-alkylated indoles like this compound, common impurities include:
-
Unreacted Indole: The starting material may not have fully reacted during the N-alkylation step.
-
C3-Alkylated Isomer: Besides N-alkylation, alkylation can sometimes occur at the C3 position of the indole ring, leading to the formation of 3-Butyl-1H-indole, an isomer that can be difficult to separate.
-
Dialkylated Products: Over-alkylation can lead to the formation of products with more than one butyl group attached.
-
Degradation Products: Indoles can be sensitive to acidic conditions and may degrade on standard silica gel.[1]
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems (eluents). A common starting point for N-alkylindoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can improve separation.
-
Additive: Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent can help to reduce tailing and improve the separation of basic indole compounds by neutralizing the acidic sites on the silica gel.[2]
-
Stationary Phase: If degradation on silica gel is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (washed with a triethylamine solution).[1]
-
-
Recrystallization: If the purified product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[4] Experiment with different solvent systems on a small scale to find a suitable one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Issue 2: Product Instability or Discoloration
Question: My purified this compound, which was initially a colorless oil or white solid, has turned yellow or brown upon storage. What is causing this and how can I prevent it?
Answer: Discoloration of indoles is a common issue and is typically caused by oxidation. The indole ring is susceptible to air and light-induced oxidation, leading to the formation of colored impurities.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store the compound in an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation processes.
-
Degassed Solvents: When performing purification, using solvents that have been degassed (by bubbling an inert gas through them) can help to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[2] This technique allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.
Q2: What are the typical impurities I should expect in the synthesis of this compound?
A2: The primary impurities depend on the synthetic route. For the common N-alkylation of indole with a butyl halide, you can expect to find unreacted indole, the isomeric 3-butyl-1H-indole, and potentially di-butylated indoles.[2] Residual base (e.g., sodium hydride) and solvents from the reaction workup may also be present.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of silica gel.[1] To mitigate degradation, you can:
-
Use silica gel that has been neutralized with a base like triethylamine. This is often done by adding a small percentage of triethylamine to your eluent.[2]
-
Switch to a different stationary phase, such as neutral or basic alumina.[1]
-
Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar eluent to speed up the elution.[1]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, if your this compound is a solid or can be solidified, recrystallization can be a very effective purification technique to obtain a high-purity product.[4] Finding a suitable solvent or solvent system is key. A good starting point is to test solvent pairs like ethanol/water or hexane/ethyl acetate.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the purity of fractions.[2] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of your product from impurities. Staining with a visualization agent, such as p-anisaldehyde or potassium permanganate, can help to see the spots if they are not UV-active. Specific chromogenic reagents for indoles, such as the van Urk-Salkowski reagent or a p-dimethylaminocinnamaldehyde (DMACA) solution, can also be used for highly sensitive and specific detection.[5][6]
Data Presentation
Table 1: Illustrative Purification Data for N-Alkylindoles
The following table provides illustrative data for the purification of N-alkylindoles using column chromatography, based on typical results found in the literature for similar compounds. Note that actual yields and purity will vary depending on the specific reaction conditions and purification setup.
| Compound | Purification Method | Eluent System | Typical Yield (%) | Typical Purity (%) | Reference |
| 1-Butyl-1H-indol-4-amine | Flash Column Chromatography | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine | 80-90 | >95 | [2] |
| 1-Benzyl-2-butylindole | Flash Column Chromatography | Hexane/Ethyl Acetate (95:5 to 85:15) | 85 | >98 | [7] |
| N-Boc-Indole Derivatives | Flash Column Chromatography | Petroleum Ether/Ethyl Acetate (10:1) | 82-91 | >97 | [8] |
| 2-Butyl-3-silylethynyl-1H-indole | Flash Column Chromatography | Pentane/Diethyl Ether (9:1) | 85 | >95 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound (Adapted from a protocol for a similar derivative[2])
This protocol provides a general procedure for the purification of this compound by flash column chromatography. The optimal eluent composition should be determined by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and visualization agent
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 99:1, 95:5, 90:10) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3. If tailing is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Quantitative Purity Determination by 1H NMR (qNMR)
Quantitative NMR (qNMR) can be used to determine the absolute purity of the final product.[8][9][10]
Materials:
-
Purified this compound
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the purified this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Improving the regioselectivity of functionalizing the 1-Butyl-1H-indole scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of the 1-butyl-1H-indole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the this compound scaffold, and why?
A1: The indole nucleus is an electron-rich aromatic system. Electrophilic substitution typically occurs at the C3 position of the pyrrole ring. This preference is due to the higher electron density at C3, which allows for the formation of a more stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom through resonance. While C2 is also part of the electron-rich pyrrole ring, substitution at C3 is generally kinetically and thermodynamically favored. Functionalization at the benzene ring (positions C4, C5, C6, and C7) is less common and usually requires specific strategies like the use of directing groups.
Q2: How does the N1-butyl group influence the regioselectivity of functionalization?
A2: The N1-butyl group primarily exerts a steric effect, which can influence the approach of bulky reagents to the adjacent C2 and C7 positions. Electronically, the alkyl group is weakly electron-donating, which further activates the indole ring towards electrophilic attack, reinforcing the inherent preference for C3 substitution. For reactions involving metallation, the N1-substituent prevents N-deprotonation, allowing for direct C-H activation.
Q3: Can I achieve selective functionalization at the C2 position of this compound?
A3: Yes, selective C2 functionalization is achievable, though it often requires specific reaction conditions to overcome the intrinsic preference for C3 attack. A common strategy is directed ortho-metalation (DoM). By treating this compound with a strong base like n-butyllithium (n-BuLi), it is possible to selectively deprotonate the C2 position. The resulting 2-lithioindole species can then be trapped with various electrophiles.
Q4: What strategies can be employed for functionalization on the benzene ring (C4-C7) of this compound?
A4: Functionalization of the benzene portion of the indole core is challenging due to the higher reactivity of the pyrrole ring. Achieving regioselectivity at these positions typically requires the installation of a directing group on the indole nitrogen. While the butyl group itself does not offer strong directing capabilities for these positions, more complex N-substituents can be used. Alternatively, conditions that favor kinetic or thermodynamic control under specific catalytic cycles can sometimes provide access to these positions, although this is less common for standard electrophilic substitutions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the functionalization of this compound.
Friedel-Crafts Acylation
Issue: Poor Regioselectivity (Mixture of C2 and C3 isomers)
-
Potential Cause: The Lewis acid used may be too strong, leading to a less selective reaction. The reaction temperature might be too high, favoring the formation of the thermodynamically more stable, but often minor, isomer.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: Employ milder Lewis acids. For instance, instead of AlCl₃, consider using ZnCl₂, SnCl₄, or In(OTf)₃, which have been shown to favor C3 acylation.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance kinetic control, which typically favors C3 acylation.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.
-
Issue: Low or No Yield
-
Potential Cause: The indole nitrogen can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack. The acylating agent may not be sufficiently reactive.
-
Troubleshooting Steps:
-
Stoichiometry of Lewis Acid: Using a stoichiometric amount of the Lewis acid can sometimes be necessary to overcome the deactivation by coordination. However, this can also lead to lower regioselectivity. A careful optimization of the Lewis acid amount is recommended.
-
Acylating Agent Reactivity: Use a more reactive acylating agent. Acyl chlorides are generally more reactive than anhydrides.
-
Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, while carefully monitoring the reaction progress by TLC to avoid decomposition.
-
Vilsmeier-Haack Formylation
Issue: Formation of Side Products (e.g., di-indolylmethanes)
-
Potential Cause: The highly reactive Vilsmeier reagent can react with the electron-rich indole to form various side products, especially if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and its reaction with the indole.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions.
-
Order of Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature.
-
Issue: Incomplete Reaction
-
Potential Cause: The Vilsmeier reagent may not have formed completely or may have decomposed. The reaction time may be insufficient.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and dry dimethylformamide (DMF).
-
Reaction Time: Allow the Vilsmeier reagent to form completely (usually 30-60 minutes at 0 °C) before adding the indole. Monitor the reaction progress by TLC and extend the reaction time if necessary.
-
Halogenation (e.g., with NBS)
Issue: Poor Regioselectivity (Mixture of C2 and C3-halogenated products)
-
Potential Cause: The reaction conditions, particularly the solvent and temperature, play a crucial role in determining the regioselectivity of halogenation.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact the outcome. For C3-bromination with N-bromosuccinimide (NBS), polar solvents like DMF or acetonitrile often favor C3 substitution. Non-polar solvents like carbon tetrachloride (CCl₄) may lead to mixtures or favor radical pathways.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to favor electrophilic substitution at the C3 position.
-
Catalyst: The use of a catalyst, such as silica gel, can sometimes improve the regioselectivity for C3-bromination.
-
Issue: Over-halogenation (Di- or tri-halogenated products)
-
Potential Cause: Using an excess of the halogenating agent.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use one equivalent or slightly less to favor mono-halogenation.
-
Slow Addition: Add the halogenating agent portion-wise or as a solution dropwise to the indole solution to maintain a low concentration of the electrophile.
-
Lithiation and Borylation
Issue: Non-selective Lithiation (Mixture of C2 and C3 functionalization)
-
Potential Cause: The choice of base, solvent, and temperature are critical for achieving regioselective lithiation.
-
Troubleshooting Steps:
-
For C2-Lithiation: Use n-butyllithium (n-BuLi) in a non-coordinating solvent like diethyl ether or hexane at low temperatures (-78 °C). The presence of a coordinating agent like TMEDA (tetramethylethylenediamine) can sometimes enhance C2 selectivity.
-
For C3-Lithiation: Direct C3 lithiation is less common. A more reliable route to C3-functionalized indoles via organometallics is through a halogen-metal exchange of a 3-halo-1-butyl-1H-indole precursor.
-
Issue: Low Yield of Borylated Product
-
Potential Cause: The organolithium species may be unstable and decompose before the addition of the borylating agent. The borylating agent may not be reactive enough.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the lithiation and borylation steps.
-
Rapid Trapping: Add the borylating agent (e.g., triisopropyl borate or pinacolborane) as soon as the lithiation is complete.
-
Borylating Agent: Ensure the borylating agent is of high purity and anhydrous.
-
Quantitative Data on Regioselectivity
The following tables summarize typical regioselectivity and yields for the functionalization of N-alkylindoles. Data for the this compound scaffold may vary, but these values provide a general guideline.
Table 1: Friedel-Crafts Acylation of N-Alkylindoles
| Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Major Product | C3:C2 Ratio | Yield (%) |
| Acetyl Chloride | SnCl₄ | DCM | 0 | 3-acetyl | >95:5 | 85-95 |
| Acetic Anhydride | In(OTf)₃ | Dioxane | 25 | 3-acetyl | >98:2 | 80-90 |
| Benzoyl Chloride | ZnCl₂ | CS₂ | 0 | 3-benzoyl | >95:5 | 75-85 |
Table 2: Vilsmeier-Haack Formylation of N-Alkylindoles
| Reagents | Solvent | Temp (°C) | Major Product | C3:C2 Ratio | Yield (%) |
| POCl₃, DMF | DMF | 0-35 | 3-formyl | Exclusive | 85-95 |
Table 3: Halogenation of N-Alkylindoles
| Halogenating Agent | Solvent | Temp (°C) | Major Product | C3:C2 Ratio | Yield (%) |
| NBS (1 eq.) | DMF | 0 | 3-bromo | >98:2 | 90-98 |
| NBS (1 eq.) | CCl₄ | RT | Mixture | Variable | 70-80 |
| SO₂Cl₂ (1 eq.) | Ether | -78 | 3-chloro | >95:5 | 85-90 |
Table 4: Lithiation-Borylation of N-Alkylindoles
| Lithiating Agent | Solvent | Temp (°C) | Trapping Agent | Major Product | C2:C3 Ratio | Yield (%) |
| n-BuLi | THF | -78 | B(OiPr)₃ | 2-boryl | Exclusive | 70-80 |
| t-BuLi | Ether | -78 | B(OiPr)₃ | 2-boryl | Exclusive | 75-85 |
Experimental Protocols
Protocol 1: C3-Selective Friedel-Crafts Acylation (Acetylation)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Selective Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide until pH 8-9.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product if necessary.
Protocol 3: C3-Selective Bromination with NBS
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
Protocol 4: C2-Selective Lithiation and Borylation
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting boronic ester can often be used in subsequent reactions without further purification, or it can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: General pathway for electrophilic substitution on the this compound scaffold.
Caption: Experimental workflow for the C2-selective functionalization via lithiation.
Caption: Key factors influencing the regioselectivity of this compound functionalization.
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed reactions of indoles. These resources are designed to help you diagnose problems, optimize your reaction conditions, and salvage your experiments.
Frequently Asked questions (FAQs)
Q1: My palladium-catalyzed indole reaction has stalled or is giving a low yield. What are the likely causes related to the catalyst?
A1: Low or no yield in palladium-catalyzed reactions involving indoles can often be attributed to catalyst deactivation. The most common culprits include:
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black, a common issue observed in reactions like Heck and Sonogashira couplings. This is often triggered by high temperatures, the absence of a stabilizing ligand, or the presence of impurities.[1]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can degrade under reaction conditions, leading to catalyst deactivation.
-
Inhibition by the Indole Substrate: The nitrogen atom in the indole ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue, particularly in Heck reactions.[1]
-
Poisoning by Impurities: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons. Oxygen can also lead to the deactivation of the Pd(0) catalyst.[1]
Q2: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates that the palladium catalyst has come out of the catalytic cycle and aggregated.[1] To prevent this:
-
Use Stabilizing Ligands: Electron-rich and bulky phosphine ligands can stabilize the Pd(0) species and prevent aggregation.
-
Control the Temperature: Avoid excessively high temperatures, as this can promote catalyst decomposition.[1]
-
Ensure Purity and Inert Conditions: Use high-purity, degassed solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidation of the catalyst.[1]
Q3: Can the choice of phosphine ligand affect catalyst stability and reaction outcome?
A3: Absolutely. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1] For instance, in some direct C-H arylation reactions of free (N-H)-indoles, phosphine ligands can actually inhibit the reaction.[2] In contrast, for Suzuki-Miyaura couplings of sterically hindered substrates, specialized indole-amide-based phosphine ligands have been shown to be highly efficient. The choice of ligand should be carefully considered based on the specific reaction and substrates.
Q4: Are there any specific challenges when working with 2,3-disubstituted indoles?
A4: Yes, the synthesis of 2,3-disubstituted indoles can be challenging. Direct C3-functionalization of 2,3-disubstituted indoles is a particularly difficult transformation.[3] Palladium-catalyzed methods have been developed for the β-allylation of carba- and heterocycle-fused indoles, demonstrating that with the right conditions, these challenging transformations are possible.[3]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In many cases, yes. Deactivated palladium catalysts, such as palladium on carbon (Pd/C), can often be regenerated. Regeneration methods typically involve washing the catalyst to remove adsorbed impurities or products, followed by a treatment to restore the active catalytic sites. For instance, a deactivated Pd/C catalyst from a hydrogenation reaction can be washed with solvents like chloroform and glacial acetic acid.[4] For homogeneous catalysts like Pd(PPh₃)₄ that have oxidized, reduction with agents like hydrazine may be possible, though often it is more practical to start with a fresh catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling of Indoles
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (Palladium Black) | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio. 3. Switch to a more robust ligand (e.g., bulky, electron-rich phosphine ligands). 4. Ensure rigorous degassing of solvents and reagents. |
| Inhibition by Indole Nitrogen | 1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). 2. Use a ligand that can minimize the inhibitory effect. |
| Poor Catalyst/Ligand Combination | 1. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Evaluate a range of phosphine ligands with varying steric and electronic properties (see Data Presentation section). |
| Suboptimal Base or Solvent | 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical for both yield and selectivity. 2. Test a variety of solvents (e.g., dioxane, toluene, DMF). The solvent can influence catalyst stability and reaction rate. |
Issue 2: Poor Performance in Heck Reaction of Indoles
| Potential Cause | Troubleshooting Steps |
| Palladium Black Formation | 1. Use a stabilizing phosphine ligand.[1] 2. Avoid excessive reaction temperatures.[1] 3. Ensure high purity of all reagents and solvents and maintain an inert atmosphere.[1] |
| Indole Substrate Poisoning | 1. Purify the indole starting material (e.g., by recrystallization).[1] 2. Consider N-protection of the indole. |
| Inefficient Ligand | 1. Screen a variety of phosphine ligands to find one that is optimal for your specific substrate.[1] |
| Incorrect Base | 1. The base is crucial for regenerating the active catalyst. Screen common bases like triethylamine or potassium carbonate. |
Issue 3: Difficulties in C-H Activation/Arylation of Indoles
| Potential Cause | Troubleshooting Steps |
| Low Regioselectivity | 1. The directing group on the indole nitrogen is key for controlling regioselectivity. Experiment with different directing groups (e.g., phosphinoyl).[5][6] 2. The choice of ligand (e.g., pyridine-type ligands) can significantly influence the site of C-H activation.[5][6] |
| Catalyst Instability | 1. Optimize the reaction conditions, including solvent and temperature, to enhance catalyst stability. 2. Ensure the absence of oxygen and moisture, which can lead to catalyst decomposition. |
| Substrate Decomposition | 1. Indoles can be susceptible to decomposition under oxidative conditions.[7] Adjust the oxidant or reaction conditions to minimize degradation. |
Data Presentation
Table 1: Comparison of Palladium Catalysts in a Model Suzuki-Miyaura Coupling Reaction
Note: This data is illustrative and compiled from various sources. Optimal conditions will vary with specific substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] (analogy) |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 100 | 92 | [8] (analogy) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 88 | [8] (analogy) |
Table 2: Effect of Solvent and Base on a Model Heck Reaction Yield
Note: This data is illustrative. Optimal conditions are substrate-dependent.
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| DMF | Et₃N | 120 | 85 | [9] (analogy) |
| NMP | Na₂CO₃ | 120 | 90 | [10][11] (analogy) |
| Dioxane | K₂CO₃ | 100 | 78 | [9] (analogy) |
| Acetonitrile | Cs₂CO₃ | 80 | 75 | [12] (analogy) |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aryl Bromide with an Indole Boronic Acid
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 equiv.), indole boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regeneration of a Deactivated Pd/C Catalyst
This protocol is a general guideline and may need optimization.
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.
-
Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic material. Follow with washes of a more polar solvent like methanol.
-
Acid/Base Wash (Optional): Depending on the nature of the deactivation, a dilute acid or base wash may be beneficial. For example, washing with a dilute solution of sodium carbonate can help remove acidic impurities.
-
Solvent Wash for Organic Residues: For deactivation caused by the accumulation of organic residues, washing with a solvent system like chloroform and glacial acetic acid can be effective.[4]
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activation (Optional): For some applications, a reduction step under a hydrogen atmosphere may be necessary to fully restore catalytic activity.
Protocol 3: Regeneration of Oxidized Pd(PPh₃)₄
Caution: This procedure involves the use of hydrazine, which is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Dissolution: Suspend the dark, oxidized Pd(PPh₃)₄ (1 equiv.) and excess PPh₃ (5 equiv.) in degassed DMSO.[6]
-
Heating: Heat the mixture to 140 °C for 1 hour under an inert atmosphere.[6]
-
Reduction: After cooling slightly, add hydrazine (4.1 equiv.) at once.[6] A yellow precipitate should form.
-
Isolation: Collect the yellow precipitate by filtration, wash with absolute ethanol and then diethyl ether.[6]
-
Drying and Storage: Dry the regenerated catalyst under vacuum, away from light, and store at low temperature (-20 °C).[6]
Mandatory Visualization
Caption: General deactivation pathways in Pd-catalyzed indole reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Work-up procedures to remove impurities from 1-Butyl-1H-indole synthesis
Technical Support Center: Synthesis of 1-Butyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of this compound. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A2: The most prevalent method for synthesizing this compound is the N-alkylation of indole. This typically involves deprotonating the indole's nitrogen atom with a strong base, followed by reaction with a butyl-containing electrophile, such as butyl bromide or butyl iodide. A common and effective combination is using sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
Q2: What are the primary impurities and side products I should be aware of during the synthesis? A2: The main impurities to anticipate are unreacted indole, the C3-alkylation byproduct (3-Butyl-1H-indole), and potentially dialkylated products. The C3 position of the indole ring is also nucleophilic, leading to the formation of the C3-alkylated isomer. Dialkylation can occur if an excess of the alkylating agent is used or under forcing reaction conditions.
Q3: How can I minimize the formation of the 3-Butyl-1H-indole side product? A3: To favor N-alkylation over C3-alkylation, it is crucial to ensure complete deprotonation of the indole nitrogen before adding the butyl halide. Using a strong base like sodium hydride (NaH) helps in forming the indole anion, which is more likely to react at the nitrogen. Performing the addition of the butyl halide at a lower temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can also increase the selectivity for N-alkylation.
Q4: What is a standard work-up procedure for the N-alkylation of indole with butyl bromide? A4: A typical work-up procedure involves carefully quenching the reaction by the slow addition of water to decompose any remaining sodium hydride. The product is then extracted from the aqueous layer into an organic solvent, such as ethyl acetate. The combined organic layers are then washed with water and brine to remove any remaining DMF and inorganic salts, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.
Q5: What is the recommended method for purifying the crude this compound? A5: Flash column chromatography on silica gel is a standard and effective method for purifying this compound. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal eluent composition should be determined by thin-layer chromatography (TLC) prior to performing the column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete deprotonation of indole: The sodium hydride may be old or of poor quality, or there may be residual water in the solvent or on the glassware. | Ensure the use of fresh, high-quality sodium hydride and strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. |
| Low reactivity of the alkylating agent: Butyl bromide might be less reactive than other butyl halides. | Consider using butyl iodide, which is generally more reactive. The addition of a catalytic amount of sodium iodide can also facilitate the reaction with butyl bromide through an in-situ Finkelstein reaction. | |
| Reaction temperature is too low: The activation energy for the reaction may not be reached. | While the initial deprotonation and addition of butyl bromide are often done at 0 °C to control selectivity, allowing the reaction to proceed at room temperature or even gentle heating (e.g., up to 80 °C) can improve the reaction rate and yield. Monitor the reaction by TLC to avoid decomposition. | |
| Presence of a Significant Amount of 3-Butyl-1H-indole | Incomplete formation of the indole anion: If the indole is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position. | Use a sufficient excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) and allow enough time for the deprotonation to complete before adding the butyl halide. |
| Reaction temperature is too high during the addition of butyl bromide: Higher temperatures can decrease the selectivity of N-alkylation. | Add the butyl bromide dropwise to the reaction mixture at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature. | |
| Formation of Dialkylated Products | Excess of butyl bromide: Using a large excess of the alkylating agent can lead to a second alkylation event. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of butyl bromide. |
| High reaction concentration or temperature: These conditions can favor over-alkylation. | Consider diluting the reaction mixture and maintaining a moderate temperature. Monitor the reaction progress by TLC and stop the reaction once the desired product is formed. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities: The desired product and impurities may have similar polarities, making separation by column chromatography difficult. | Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities (e.g., varying the percentage of ethyl acetate in hexanes). If co-elution persists, consider using a different stationary phase, such as alumina. |
| Streaking on the TLC plate or column: This can be due to overloading the sample or the compound's instability on silica gel. | Reduce the concentration of the sample spotted on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the amount of silica gel used (typically a 1:50 to 1:100 ratio of product to silica gel by weight). |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via N-alkylation of indole with butyl bromide and sodium hydride in DMF. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 75-90% | Yields can be influenced by the purity of reagents, reaction time, and temperature. |
| Purity after Extraction | 80-90% | The main impurities are typically unreacted indole and 3-butyl-1H-indole. |
| Purity after Column Chromatography | >98% | With an optimized eluent system. |
| Rf of this compound | ~0.4-0.5 | In 5% Ethyl Acetate/Hexanes (may vary depending on the TLC plate). |
| Rf of Indole | ~0.2-0.3 | In 5% Ethyl Acetate/Hexanes. |
| Rf of 3-Butyl-1H-indole | ~0.4-0.5 | Often has a very similar Rf to the N-butylated product, making separation challenging. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of indole with butyl bromide.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-Bromobutane (Butyl bromide)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., 2-5% ethyl acetate in hexanes, determined by prior TLC analysis).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and work-up of this compound.
Why do some Fischer indolizations fail with certain substrates?.
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this cornerstone reaction.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing completely or giving very low yields. What are the most common reasons?
Failure or low yields in a Fischer indole synthesis can typically be attributed to one of four main areas: substrate structure, electronic effects, reaction conditions, or steric hindrance.
-
Substrate Electronic Effects : The electronic properties of substituents on your carbonyl compound are crucial. Strong electron-donating groups can over-stabilize a key intermediate, promoting a competing N-N bond cleavage reaction instead of the desired cyclization.[1][2][3][4] This is a well-documented failure mode, especially in attempts to synthesize 3-aminoindoles and 3-amidoindoles.[1][3]
-
Inappropriate Reaction Conditions : The reaction is highly sensitive to the choice of acid catalyst and temperature.[2][5] An acid that is too strong or temperatures that are too high can cause decomposition and tar formation, while conditions that are too mild may result in an incomplete reaction.[2][6]
-
Steric Hindrance : Bulky substituents on either the arylhydrazine or the carbonyl partner can physically block the required conformational changes for the key[2][2]-sigmatropic rearrangement and subsequent cyclization steps.[2][6]
-
Incorrect Carbonyl Structure : The carbonyl substrate must possess at least two alpha-hydrogens. One is required for the initial formation of the hydrazone, and a second is essential for the tautomerization to the ene-hydrazine intermediate, which is a prerequisite for the rearrangement step.[7][8]
Q2: I've formed the phenylhydrazone intermediate successfully, but the reaction stops there. What is preventing the cyclization?
This is a common and frustrating issue. If the hydrazone is stable and isolated, the failure lies in the subsequent acid-catalyzed steps. The primary culprits are:
-
N-N Bond Cleavage Pathway : This is the most significant competing side reaction.[1] If substituents (particularly electron-donating groups) on the carbonyl-derived portion of the hydrazone stabilize the iminylcarbocation that results from N-N bond cleavage, this pathway will dominate over the productive[2][2]-sigmatropic rearrangement.[1][6] This leads to the formation of byproducts such as aniline and fragments from the carbonyl partner.[3]
-
Failure of[2][2]-Sigmatropic Rearrangement : This key step can be energetically unfavorable. The protonated ene-hydrazine tautomer must be formed and must have a lower activation barrier for rearrangement than for N-N bond cleavage. Excessive stabilization of the N-N bond cleavage transition state will cause the reaction to fail.[1][3]
-
Inadequate Acid Catalyst : The chosen acid may be too weak to promote the necessary protonation and rearrangement. For less reactive substrates, stronger acids like polyphosphoric acid (PPA) or Lewis acids may be required.[6]
Q3: My reaction is producing a lot of intractable tar and polymeric byproducts. How can I prevent this?
Tar formation is a sign of substrate or product decomposition under the reaction conditions.[6]
-
Reduce Temperature : High temperatures are a frequent cause of polymerization and charring. The optimal temperature is a balance between providing enough energy for the reaction to proceed and avoiding decomposition. It is often best to start at a milder temperature and increase it gradually.[2][6]
-
Optimize Acid Catalyst : Strongly acidic conditions can promote unwanted side reactions, including aldol condensations and polymerization.[2] Experiment with a range of acids, including milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid), and carefully control the catalyst concentration.[6][9]
-
Consider One-Pot Synthesis : If the arylhydrazone intermediate is unstable, it may decompose upon isolation or during heating. Performing the reaction as a one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, can prevent this decomposition pathway.[6][7]
Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?
The formation of two different ene-hydrazine intermediates from an unsymmetrical ketone can lead to a mixture of indole regioisomers.[7] Selectivity is influenced by:
-
Steric Effects : The reaction will often favor the formation of the less sterically hindered ene-hydrazine intermediate, leading to the indole isomer with the bulkier group at the C3 position.[7]
-
Acidity : The acidity of the reaction medium can influence the ratio of regioisomers. Empirical optimization is often required.[7]
Troubleshooting Summary
The following table summarizes common failure modes and suggests troubleshooting strategies.
| Issue Observed | Potential Cause | Suggested Solution(s) | Citation |
| No Reaction / Low Yield | Electron-donating group on carbonyl | Use a milder Lewis acid catalyst (e.g., ZnCl₂). Consider an alternative indole synthesis route. | [1][3][6] |
| Inappropriate acid catalyst | Screen a panel of Brønsted acids (HCl, H₂SO₄, PTSA) and Lewis acids (ZnCl₂, BF₃·OEt₂). For difficult substrates, try polyphosphoric acid (PPA). | [2][6][9] | |
| Sub-optimal temperature | Start with milder conditions and increase temperature gradually. Consider microwave-assisted synthesis for rapid heating and shorter reaction times. | [2][6] | |
| Steric hindrance | Increase reaction temperature or use a stronger acid catalyst. If unsuccessful, a different synthetic route may be necessary. | [2][6] | |
| Tar/Polymer Formation | Conditions too harsh | Reduce temperature. Use a milder or lower concentration of acid catalyst. | [2][6] |
| Mixture of Isomers | Unsymmetrical ketone used | Modify the steric bulk of ketone substituents to direct regioselectivity. Adjust reaction temperature and solvent. | [7] |
| Hydrazone Forms, No Indole | N-N bond cleavage dominates | This is a substrate limitation. Milder conditions may help, but an alternative synthesis (e.g., Bartoli, Bischler-Möhlau) may be required. | [1][3] |
| Unstable hydrazone intermediate | Perform a one-pot synthesis without isolating the hydrazone. | [6][7] |
Visual Guides
Fischer Indole Synthesis Mechanism & Failure Point
This diagram illustrates the accepted mechanism of the Fischer Indole Synthesis, highlighting the critical[2][2]-sigmatropic rearrangement step and the competing N-N bond cleavage pathway that is a primary cause of reaction failure.
Caption: The Fischer indole synthesis pathway and its primary failure point.
Troubleshooting Workflow
Use this decision tree to diagnose and address common problems encountered during your experiment.
Caption: A decision tree for troubleshooting Fischer indolization failures.
Key Experimental Protocol
This section provides a general methodology for a standard Fischer Indole Synthesis. Note: This is a representative protocol and must be optimized for specific substrates.
Title: Synthesis of 2-phenylindole from Phenylhydrazine and Acetophenone
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of reactants)
-
Ethanol (for optional hydrazone formation)
-
Toluene (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
(Optional - Two-Step Method): To a solution of phenylhydrazine in ethanol, add an equimolar amount of acetophenone. Add a catalytic amount of acetic acid and stir the mixture at room temperature or under gentle reflux until TLC indicates complete formation of the phenylhydrazone. Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.
-
(Cyclization): Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to approximately 80-100 °C.
-
Slowly add the acetophenone phenylhydrazone (or a pre-mixed equimolar mixture of phenylhydrazine and acetophenone for the one-pot method) to the hot PPA with vigorous stirring. The addition should be portion-wise to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at 100-120 °C. Monitor the reaction progress by TLC.
-
(Work-up): Once the reaction is complete, allow the mixture to cool to approximately 60-70 °C. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate) three times.
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
(Purification): Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
This protocol is a generalized procedure. Always consult the primary literature for methodologies tailored to your specific substrates and perform a thorough safety assessment before beginning any experiment.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide to HPLC Analytical Method Validation for 1-Butyl-1H-indole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the quantification of 1-Butyl-1H-indole and its close structural analog, 1-butyl-3-(1-naphthoyl)indole (JWH-073), by High-Performance Liquid Chromatography (HPLC). The following sections detail experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.
Comparison of HPLC Methods
| Parameter | Method 1 | Method 2 |
| Analyte | 1-butyl-3-(1-naphthoyl)indole (JWH-073) | 1-butyl-3-(1-naphthoyl)indole (JWH-073) |
| HPLC System | Waters 515 pump, Waters 2487 UV detector | Not specified |
| Column | Phenomenex Prodigy C18 (5 µm, 4.6 mm × 250 mm) | Ascentis Express C18 (2.7 µm, 10 cm × 3.0 mm) |
| Mobile Phase | 75% Acetonitrile, 25% 0.1M Ammonium Formate | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Water:Acetonitrile (10:90) |
| Elution Type | Isocratic | Gradient |
| Flow Rate | 2 mL/min | 0.5 mL/min |
| Detection | UV at 220 nm | UV at 315 nm |
| Column Temp. | Not specified | 35 °C |
| Injection Vol. | Not specified | 2 µL |
| Retention Time | 6.33 min | Not specified |
Typical Analytical Method Validation Parameters
The following table summarizes typical performance characteristics for the analytical method validation of indole derivatives and synthetic cannabinoids by HPLC, based on published data. These ranges can be used as a benchmark when developing and validating a method for this compound.
| Validation Parameter | Typical Performance Range |
| Linearity (r²) | ≥ 0.998 |
| Concentration Range | 0.0625 - 125 µg/mL |
| Limit of Detection (LOD) | < 0.015 µg/mL |
| Limit of Quantification (LOQ) | < 10 µg/g |
| Accuracy (% Recovery) | Typically within ±15% of the nominal concentration |
| Precision (%RSD) | Typically < 15% |
Experimental Protocols
Method 1: Isocratic HPLC-UV for JWH-073
This method is suitable for the routine quantification of 1-butyl-3-(1-naphthoyl)indole.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 515 pump and 2487 UV detector or equivalent)
-
Phenomenex Prodigy C18 column (5 µm, 4.6 mm × 250 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 75% acetonitrile and 25% 0.1M ammonium formate (v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV at a wavelength of 220 nm.
-
Column Temperature: Ambient.
-
Injection Volume: To be optimized (typically 10-20 µL).
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Gradient HPLC-UV for JWH-073
This gradient method may offer better resolution and is suitable for analyzing samples with multiple components.
Instrumentation:
-
HPLC system with a UV detector and a column oven.
-
Ascentis Express C18 column (2.7 µm, 10 cm × 3.0 mm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in a water:acetonitrile mixture (10:90 v/v).
-
Gradient Program:
-
Hold at 20% B for 3 minutes.
-
Increase to 100% B in 0.1 minutes.
-
Hold at 100% B for 2 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at a wavelength of 315 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
Standard and Sample Preparation:
-
Follow the same procedure as in Method 1 for the preparation of stock and calibration standards.
-
Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analytical method validation and the logical relationship between its key parameters.
Caption: General workflow for HPLC analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Butyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Butyl-1H-indole and a common structural analog, 1-Methyl-1H-indole. The information presented herein is intended to assist in the structural elucidation and characterization of N-alkylated indole derivatives, which are prevalent motifs in pharmacologically active compounds.
Predicted and Comparative NMR Data
Table 1: Comparison of ¹H NMR Spectral Data (CDCl₃)
| Assignment | This compound (Predicted) | 1-Methyl-1H-indole (Experimental) |
| Indole H-2 | ~7.10 ppm (t, J ≈ 0.8 Hz) | 7.09 ppm (dd, J = 3.1, 0.8 Hz) |
| Indole H-3 | ~6.50 ppm (dd, J = 3.1, 0.8 Hz) | 6.48 ppm (dd, J = 3.1, 0.8 Hz) |
| Indole H-4 | ~7.62 ppm (d, J ≈ 7.9 Hz) | 7.63 ppm (d, J = 7.9 Hz) |
| Indole H-5 | ~7.18 ppm (ddd, J ≈ 8.2, 7.0, 1.2 Hz) | 7.23 ppm (ddd, J = 8.2, 7.0, 1.2 Hz) |
| Indole H-6 | ~7.11 ppm (ddd, J ≈ 8.1, 7.0, 1.0 Hz) | 7.12 ppm (ddd, J = 8.1, 7.0, 1.0 Hz) |
| Indole H-7 | ~7.25 ppm (d, J ≈ 8.2 Hz) | 7.31 ppm (d, J = 8.2 Hz) |
| N-CH₂ | ~4.15 ppm (t, J ≈ 7.2 Hz) | 3.77 ppm (s) |
| N-CH₂-CH₂ | ~1.85 ppm (m) | - |
| N-(CH₂)₂-CH₂ | ~1.40 ppm (m) | - |
| N-(CH₂)₃-CH₃ | ~0.95 ppm (t, J ≈ 7.4 Hz) | - |
Table 2: Comparison of ¹³C NMR Spectral Data (CDCl₃)
| Assignment | This compound (Predicted) | 1-Methyl-1H-indole (Experimental) |
| Indole C-2 | ~128.7 ppm | 128.8 ppm |
| Indole C-3 | ~101.2 ppm | 100.9 ppm |
| Indole C-3a | ~128.9 ppm | 129.0 ppm |
| Indole C-4 | ~121.5 ppm | 121.4 ppm |
| Indole C-5 | ~120.9 ppm | 120.8 ppm |
| Indole C-6 | ~119.2 ppm | 119.1 ppm |
| Indole C-7 | ~109.3 ppm | 109.2 ppm |
| Indole C-7a | ~136.9 ppm | 137.0 ppm |
| N-CH₂ | ~46.5 ppm | 32.8 ppm |
| N-CH₂-CH₂ | ~32.0 ppm | - |
| N-(CH₂)₂-CH₂ | ~20.3 ppm | - |
| N-(CH₂)₃-CH₃ | ~13.8 ppm | - |
Structural Assignment of this compound
The following diagram illustrates the chemical structure of this compound with atom numbering for unambiguous correlation with the NMR signal assignments provided in the tables above.
Caption: Structure of this compound with atom numbering.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
3.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar compounds. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
3.2. Data Acquisition
-
Spectrometer: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is generally sufficient.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on concentration and acquisition time.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Signal Assignment Workflow
The assignment of NMR signals to specific atoms in the molecule is a critical step in structure elucidation. The following diagram outlines a typical workflow for this process.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 1-Butyl-1H-indole and its Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-butyl-1H-indole. Due to the limited availability of publicly accessible, experimentally verified mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparison with its lower alkyl homologs, 1-methyl-1H-indole and 1-ethyl-1H-indole. Understanding these fragmentation pathways is crucial for the identification and structural elucidation of N-alkylated indole derivatives, a common motif in pharmacologically active compounds.
Data Presentation: Comparative Fragmentation Patterns
The following table summarizes the key mass spectral data for this compound (predicted) and its experimentally determined counterparts, 1-methyl-1H-indole and 1-ethyl-1H-indole. The data for the latter two compounds are sourced from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Predicted/Observed Relative Intensities |
| This compound | 173 (Predicted) | 130 (High): Loss of propene (C3H6) via McLafferty rearrangement. 117 (Medium): Loss of the butyl radical (•C4H9). 116 (Medium): Loss of butene (C4H8) via hydrogen rearrangement. 91 (Low): Tropylium ion (C7H7+). 77 (Low): Phenyl cation (C6H5+). |
| 1-Methyl-1H-indole | 131 | 130 (High): Loss of a hydrogen radical (•H). 116 (Medium): Loss of a methyl radical (•CH3). 103 (Low): Loss of HCN from the m/z 130 fragment. 77 (Low): Phenyl cation (C6H5+). |
| 1-Ethyl-1H-indole | 145 | 130 (High): Loss of a methyl radical (•CH3) via beta-cleavage. 117 (Medium): Loss of an ethyl radical (•C2H5). 116 (Medium): Loss of ethene (C2H4) via hydrogen rearrangement. 91 (Low): Tropylium ion (C7H7+). 77 (Low): Phenyl cation (C6H5+). |
Predicted Fragmentation Pathway of this compound
The fragmentation of N-alkylindoles under electron ionization typically involves cleavages of the N-alkyl chain and rearrangements. For this compound, the primary fragmentation pathways are predicted to be:
-
McLafferty Rearrangement: A characteristic fragmentation for molecules containing a gamma-hydrogen relative to a heteroatom. This involves the transfer of a hydrogen atom from the gamma-carbon of the butyl group to the indole nitrogen, followed by the elimination of a neutral propene molecule (42 Da), leading to a prominent ion at m/z 130.
-
Alpha-Cleavage: Cleavage of the Cα-Cβ bond of the butyl group results in the loss of a propyl radical (•C3H7), which is less favorable than beta-cleavage.
-
Beta-Cleavage: Cleavage of the Cβ-Cγ bond results in the loss of an ethyl radical (•C2H5).
-
Gamma-Cleavage: Cleavage of the Cγ-Cδ bond leads to the loss of a methyl radical (•CH3).
-
Loss of the entire alkyl chain: Homolytic cleavage of the N-C bond results in the loss of a butyl radical (•C4H9), generating the indole cation at m/z 117.
-
Hydrogen Rearrangement and Alkene Elimination: A rearrangement can lead to the elimination of a neutral butene molecule (56 Da), resulting in an ion at m/z 116.
Experimental Protocols
The following provides a general experimental protocol for the acquisition of an electron ionization mass spectrum for this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or ethyl acetate.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
3. Data Acquisition and Analysis:
-
Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of its homologs.
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
A Comparative Guide to the Synthetic Routes of N-Alkylindoles
For Researchers, Scientists, and Drug Development Professionals
The N-alkylindole scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile methods for the synthesis of N-alkylindoles is of paramount importance in medicinal chemistry and drug discovery. This guide provides an objective comparison of various synthetic routes to N-alkylindoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of N-alkylindoles can be broadly categorized into classical methods, which often involve the formation of the indole ring followed by N-alkylation, and modern catalytic methods that offer direct and often enantioselective N-alkylation of the pre-formed indole core.
Classical Methods
1. Fischer Indole Synthesis followed by N-Alkylation: This venerable method remains a workhorse for the synthesis of substituted indoles. The initial Fischer indolization involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a phenylhydrazine and a ketone or aldehyde. The resulting indole is then N-alkylated in a separate step, typically using a base and an alkyl halide. A one-pot, three-component approach has been developed to streamline this process.[1]
2. Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine to form a 2-arylindole.[2][3] Subsequent N-alkylation can then be performed. While historically significant, this method often requires harsh conditions and can suffer from poor regioselectivity.[2] Microwave-assisted protocols have been shown to improve yields and reduce reaction times.[4]
Modern Catalytic Methods
3. Copper-Catalyzed N-Alkylation: Copper catalysis has emerged as a powerful tool for the N-alkylation of indoles. One notable method utilizes the reductive cross-coupling of indoles with N-tosylhydrazones in the presence of a copper catalyst.[5] This approach offers a broad substrate scope and moderate to good yields.[5] More recently, a ligand-controlled regiodivergent CuH-catalyzed method allows for the selective synthesis of either N- or C3-alkylated indoles.[6]
4. Palladium-Catalyzed N-Allylation: Palladium catalysts are highly effective for the N-allylation of indoles, a common transformation in organic synthesis. These reactions typically employ an allylic electrophile, such as an allylic carbonate or acetate, and a palladium catalyst with a suitable ligand. Enantioselective variants of this reaction have been well-developed, providing access to chiral N-allylindoles.
5. Organocatalytic N-Alkylation: The use of small organic molecules as catalysts offers a metal-free alternative for the enantioselective N-alkylation of indoles. Chiral phosphoric acids and chiral amines have been successfully employed to catalyze the addition of indoles to various electrophiles, such as α,β-unsaturated aldehydes and in situ generated ketimines, affording chiral N-alkylated products with high enantioselectivity.[7][8][9][10]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.
Table 1: One-Pot Fischer Indolisation–N-Alkylation of 1,2,3-Trisubstituted Indoles [1]
| Entry | Hydrazine | Ketone | Alkyl Halide | Product | Yield (%) |
| 1 | Phenylhydrazine | 2-Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethyl-1H-indole | 91 |
| 2 | 4-Methoxyphenylhydrazine | Cyclohexanone | Iodomethane | 1,2,3,4,5,6-Hexahydro-9-methyl-8-methoxycarbazole | 85 |
| 3 | Phenylhydrazine | Acetophenone | Benzyl bromide | 1-Benzyl-2-phenyl-1H-indole | 88 |
| 4 | Naphthylhydrazine | 2-Pentanone | Iodomethane | 1,2-Dimethyl-3-propyl-1H-benzo[g]indole | 79 |
Table 2: Copper-Catalyzed N-Alkylation of Indole with N-Tosylhydrazones [5]
| Entry | N-Tosylhydrazone of | Product | Yield (%) |
| 1 | Acetophenone | 1-(1-Phenylethyl)-1H-indole | 75 |
| 2 | 4-Methylacetophenone | 1-(1-(p-Tolyl)ethyl)-1H-indole | 82 |
| 3 | 4-Chloroacetophenone | 1-(1-(4-Chlorophenyl)ethyl)-1H-indole | 71 |
| 4 | Propiophenone | 1-(1-Phenylpropyl)-1H-indole | 68 |
| 5 | Benzaldehyde | 1-Benzyl-1H-indole | 86 |
Table 3: Palladium-Catalyzed Enantioselective N-Allylation of Indoles
| Entry | Indole | Allylic Acetate | Ligand | Yield (%) | ee (%) |
| 1 | 2-Methylindole | cinnamyl acetate | (S)-Tol-BINAP | 92 | 95 |
| 2 | 5-Bromoindole | 1,3-diphenylallyl acetate | (R,R)-Trost Ligand | 95 | 98 |
| 3 | Indole | allyl acetate | (S)-PHOX | 88 | 91 |
Note: Data compiled from representative literature. Conditions may vary.
Table 4: Organocatalytic Enantioselective N-Alkylation of Indoles with α,β-Unsaturated Aldehydes [7]
| Entry | Indole | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | N-Methylindole | Crotonaldehyde | (2S,5S)-5-Benzyl-2-tert-butylimidazolidin-4-one | 82 | 92 |
| 2 | Indole | Cinnamaldehyde | (S)-2-(Triphenylmethyl)pyrrolidine | 85 | 90 |
| 3 | 5-Methoxyindole | Acrolein | Chiral Phosphoric Acid | 91 | 94 |
| 4 | 6-Chloroindole | Crotonaldehyde | (2S,5S)-5-Benzyl-2-tert-butylimidazolidin-4-one | 73 | 97 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Fischer Indolisation–N-Alkylation[1]
A mixture of the arylhydrazine hydrochloride (1.0 eq.), the ketone (1.1 eq.), and p-toluenesulfonic acid (0.1 eq.) in ethanol is heated at reflux for 1 hour. The reaction mixture is then cooled to room temperature, and sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portionwise. After stirring for 30 minutes, the alkyl halide (1.1 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis[4]
In an open vessel, the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) are mixed and stirred at room temperature for 3 hours. Three drops of dimethylformamide (DMF) are added to the mixture. The vessel is then placed in a microwave reactor and irradiated at 600 W for 1 minute. After cooling, the product is purified by flash column chromatography.
Protocol 3: Copper-Catalyzed N-Alkylation with N-Tosylhydrazones[5]
A mixture of the indole (1.5 eq.), N-tosylhydrazone (1.0 eq.), copper(I) iodide (10 mol%), tri(p-tolyl)phosphine (10 mol%), and potassium hydroxide (2.5 eq.) in dioxane is stirred at 100 °C under an argon atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Organocatalytic Enantioselective N-Alkylation with a Chiral Phosphoric Acid[10]
To a solution of the indole (1.2 eq.) and the 3-aryl-3-hydroxyisoindolinone (1.0 eq.) in toluene at room temperature is added the chiral SPINOL-derived phosphoric acid catalyst (5 mol%). The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the N-alkylated indole.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the fundamental transformations of the described synthetic routes.
Caption: Fischer Indole Synthesis and subsequent N-alkylation.
Caption: Bischler-Möhlau Indole Synthesis and N-alkylation.
Caption: Copper-Catalyzed N-Alkylation of Indoles.
Caption: Organocatalytic Enantioselective N-Alkylation.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 9. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 10. Chiral phosphoric acid catalyzed enantioselective N-alkylation of indoles with in situ generated cyclic N-acyl ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro Biological Activity of Novel 1-Butyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Modification at the N-1 position, particularly with alkyl groups like the butyl chain, can significantly influence pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the in vitro biological activities of 1-butyl-1H-indole derivatives and related N-alkyl analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
While a comprehensive screening of a single, unified series of this compound derivatives across all major biological activities is not extensively documented in publicly available literature, this guide consolidates relevant data from various studies to offer insights into their therapeutic promise. We will compare the performance of these derivatives with alternative N-substituted indoles, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various N-alkylated indole derivatives, with a focus on N-butyl substitution where data is available.
Table 1: Anticancer Activity of N-Alkyl Indole Derivatives
| Compound ID/Description | Cancer Cell Line | Assay | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | HCT116 (Colon) | MTT | 3.3 | [1] |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | HT29 (Colon) | MTT | 4.6 | [1] |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | PANC-1 (Pancreatic) | MTT | < 8 | [1] |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | A375 (Melanoma) | MTT | < 8 | [1] |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | HEPG2 (Liver) | MTT | < 8 | [1] |
| 1-Butyl-3-(1H-tetrazol-5-yl)-1H-indole | MCF-7 (Breast) | MTT | < 8 | [1] |
| 2-(1-Ethyl-5-nitro-1H-indole-7-carbonyl)butyl derivative | HeLa (Cervical) | MTT | 13.41 - 14.67 | [2] |
| Indole-chalcone derivative | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | MTT | 0.0003 - 0.009 | [3] |
Table 2: Antimicrobial Activity of N-Alkyl Indole Derivatives
| Compound ID/Description | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |
| N-phenylindole with para-t-butyl substituent | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 0.125 | [4] |
| Synthetic Indole Derivative (SMJ-2) | MRSA | Broth Microdilution | 0.25 - 2 | [5] |
| Synthetic Indole Derivative (SMJ-4) | MRSA | Broth Microdilution | 0.25 - 16 | [5] |
| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broth Microdilution | 3.125 - 50 | [6] |
| Indole-modified pyrazolopyridine (4a) | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | Broth Microdilution | 1000 - 2000 | [7] |
Table 3: Anti-inflammatory Activity of N-Alkyl Indole Derivatives
| Compound ID/Description | Target/Assay | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Indole derivative (4dc) | STING Inhibition | RAW-Lucia™ ISG | 0.14 | [8] |
| Indole derivative (4dc) | STING Inhibition | THP1-Dual™ | 0.39 | [8] |
| Ursolic acid-indole derivative (UA-1) | NO Inhibition | RAW 264.7 | 2.2 | [9] |
| Pyrazolo[4,3-d]pyrimidine derivative (68) | NO Inhibition | LPS-induced cells | 3.17 | [10] |
| Indole-dithiocarbamate derivative (24) | TNF-α & IL-6 Inhibition | - | Dose-dependent | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key assays cited in this guide.
1. MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are then incubated for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 540 and 590 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key experimental processes and biological pathways relevant to the screening of this compound derivatives.
Caption: General experimental workflow for the screening of novel compounds.
Caption: The canonical NF-κB signaling pathway in inflammation.
References
- 1. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
N-Alkylindoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-alkylindoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The strategic modification of the N-alkyl substituent on the indole scaffold has proven to be a critical determinant of their biological function, influencing potency, selectivity, and mechanism of action across various targets. This guide provides an objective comparison of the structure-activity relationships (SAR) of N-alkylindoles in several key therapeutic areas, supported by experimental data and detailed protocols.
Comparative Biological Activities of N-Alkylindoles
The biological profile of N-alkylindoles is profoundly influenced by the nature of the N1-substituent. Variations in the length, branching, and cyclic nature of the alkyl chain can dramatically alter the compound's interaction with its biological target. Below, we compare the SAR of N-alkylindoles across antiviral, cannabinoid receptor modulation, and anticancer activities.
Antiviral Activity: Targeting SARS-CoV-2 Helicase NSP13
Recent research has identified N-substituted indoles as promising inhibitors of the SARS-CoV-2 non-structural protein 13 (NSP13), a helicase essential for viral replication.[1][2][3][4] Structure-activity relationship studies have revealed a clear preference for N-benzyl substituents over N-alkyl chains for potent inhibition of both the ATPase and unwinding activities of NSP13.
While N-alkyl derivatives generally show less promising results, the introduction of a benzyl group at the N1 position of the indole core leads to compounds with IC50 values in the low micromolar range.[2][3] This suggests that the aromatic ring of the benzyl group may engage in crucial interactions within a binding pocket of the NSP13 enzyme.
Table 1: SAR of N-Substituted Indoles as SARS-CoV-2 NSP13 Helicase Inhibitors
| Compound ID | N1-Substituent | NSP13 Unwinding IC50 (µM) | NSP13 ATPase IC50 (µM) | Antiviral EC50 (µM) |
| 3 | Indolyl diketo acid | 9.51 | 26.8 | 4.54 |
| 4 | Indolyl diketo acid | 12.69 | 12.8 | 1.03 |
| N-Benzyl Indole Derivatives | Benzyl | < 30 | < 30 | Active |
| N-Alkyl Indole Derivatives | Alkyl | Less Promising | Less Promising | Less Promising |
Data compiled from Emmolo et al., 2025.[2]
Cannabinoid Receptor Modulation: A Tale of Two Receptors (CB1 and CB2)
The N-alkylindoles are a well-established class of cannabinoid receptor ligands, with the N1-alkyl chain playing a pivotal role in determining affinity and selectivity for the CB1 and CB2 receptors.[5][6][7] These G protein-coupled receptors are implicated in a wide range of physiological processes, making them attractive therapeutic targets.
A consistent SAR trend observed is that the length of the N-alkyl chain is critical for high-affinity binding to both CB1 and CB2 receptors.[5] An alkyl chain of at least three carbons is generally required for significant affinity, with optimal binding for both receptors often observed with a five-carbon (pentyl) side chain.[5] Extending the chain to a heptyl group or longer typically results in a dramatic decrease in binding affinity at both receptors.[5]
Furthermore, terminal fluorination of the N-pentyl chain has been shown to increase CB1 receptor binding affinity and functional potency by approximately 2- to 5-fold.[6]
Table 2: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding Affinity (Ki in nM)
| N-1 Alkyl Chain Length | CB1 Ki (nM) | CB2 Ki (nM) |
| Methyl (C1) | Decreased Affinity | Decreased Affinity |
| Propyl (C3) | Sufficient for High Affinity | Sufficient for High Affinity |
| Butyl (C4) | Sufficient for High Affinity | Sufficient for High Affinity |
| Pentyl (C5) | Optimal Binding | Optimal Binding |
| Hexyl (C6) | Sufficient for High Affinity | Sufficient for High Affinity |
| Heptyl (C7) | Dramatically Decreased Affinity | Dramatically Decreased Affinity |
General trends compiled from Huffman et al., 2000.[5]
Anticancer Activity
N-alkylated indoles have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and myeloperoxidase.[8] For indole-aryl-amide derivatives, the nature of the N-substituent can influence cytotoxicity against various cancer cell lines.
For instance, in a series of indole-aryl-amides, a compound with two consecutive (4-aminophenyl)acetyl groups at the N-position showed activity against HeLa cancer cells with an IC50 of 5.64 µM.[8] Another derivative where the 4-(aminomethyl)aniline portion carries a 4-methylphenol group was active against HT29, PC3, and J6 cancer cell lines with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively.[8]
Table 3: Anticancer Activity of Selected N-Substituted Indole-Aryl-Amide Derivatives (IC50 in µM)
| Compound ID | N-Substitution Moiety | HT29 | HeLa | MCF7 | PC3 | J6 |
| 2 | N-acetyl-(4-aminophenyl)acetyl | - | - | 0.81 | 2.13 | - |
| 3 | N-((4-aminophenyl)acetyl) | - | 5.64 | - | - | - |
| 4 | 4-(aminomethyl)aniline | 0.96 | 1.87 | 0.84 | - | - |
| 5 | 4-(aminomethyl)aniline with 4-methylphenol | 2.61 | - | - | 0.39 | 0.37 |
| 6 | Acetamide at 4-(aminomethyl)aniline | - | - | - | 166 | - |
Data from Argenio et al., 2023.[8]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
N-alkylindole derivatives have also been explored as ligands for nicotinic acetylcholine receptors (nAChRs). In a study of N(1)-alkylindole-3-ylalkylammonium compounds, variations in the N1-alkyl group and the length of the 3-ylalkylammonium chain were shown to influence binding affinity for different nAChR subtypes. Among the synthesized compounds, a derivative designated as 7c exhibited the highest affinity for the α4β2, α3β4, and α7* nAChR subtypes.[9]
Table 4: Binding Affinities (Ki in nM) of Compound 7c for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α4β2 | 136.1 |
| α3β4 | 93.9 |
| α7* | 862.4 |
Data from Pérez et al., 2012.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of N-alkylindoles.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.[10][11][12]
1. Membrane Preparation:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells) or brain tissue homogenates are prepared.
-
Cells or tissues are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Assay Procedure (96-well plate format):
-
To each well, add the membrane preparation, the radioligand (e.g., [³H]CP-55,940), and the test compound at various concentrations.
-
For total binding, the test compound is replaced with buffer.
-
For non-specific binding, a high concentration of a known non-labeled cannabinoid ligand is added.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors, such as cannabinoid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.[13][14][15]
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the receptor of interest, as described for the radioligand binding assay.
2. Assay Procedure:
-
Membranes are incubated with the test compound (agonist) at various concentrations in an assay buffer containing GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C).
3. Filtration and Quantification:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS on the filters is determined by scintillation counting.
4. Data Analysis:
-
The agonist-stimulated [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
SARS-CoV-2 NSP13 Helicase Inhibition Assay (FRET-based)
This assay measures the unwinding activity of the NSP13 helicase using a fluorescence resonance energy transfer (FRET)-based method.[16]
1. Reagents and Substrate:
-
Recombinant SARS-CoV-2 NSP13 helicase.
-
A FRET-based DNA or RNA substrate consisting of a double-stranded region with a fluorophore and a quencher on opposite strands. When the substrate is double-stranded, the proximity of the quencher to the fluorophore results in a low fluorescence signal.
2. Assay Procedure (384-well plate format):
-
The NSP13 enzyme is pre-incubated with the test compound at various concentrations.
-
The unwinding reaction is initiated by the addition of the FRET substrate and ATP.
-
As the helicase unwinds the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.
-
The fluorescence is monitored over time using a plate reader.
3. Data Analysis:
-
The initial reaction velocity is calculated from the rate of fluorescence increase.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay
This assay is similar in principle to the cannabinoid receptor binding assay, using a radiolabeled ligand to determine the binding affinity of test compounds to specific nAChR subtypes.[17][18][19]
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
2. Assay Procedure:
-
Membranes are incubated with a suitable radioligand (e.g., [³H]-Epibatidine) and the test compound at various concentrations.
-
Total and non-specific binding are determined as described for the cannabinoid receptor binding assay, often using a known nAChR agonist or antagonist like nicotine for non-specific binding.
-
The mixture is incubated to reach equilibrium.
3. Filtration and Quantification:
-
The reaction is terminated by filtration through glass fiber filters, followed by washing.
-
Radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
IC50 and Ki values are determined as described previously.
Visualizing Molecular Interactions and Experimental Processes
To better understand the complex relationships and workflows involved in the study of N-alkylindoles, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Canonical signaling pathway for a CB1 receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the N-Alkylation of Indoles: A Guide for Researchers
The N-alkylation of indoles is a fundamental transformation in organic synthesis, yielding scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and selective catalytic methods for this reaction is paramount for advancing drug discovery and development. This guide provides a comparative analysis of various catalytic systems for the N-alkylation of indoles, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.
The functionalization of the indole nitrogen is often challenging due to the competitive reactivity of the C3 position, which is inherently more nucleophilic.[1] Consequently, the choice of catalyst is critical in directing the regioselectivity of the alkylation. This analysis covers a range of catalytic strategies, including transition-metal catalysis, organocatalysis, and photocatalysis, highlighting their respective strengths and substrate scopes.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalysts in the N-alkylation of indoles, providing a direct comparison of their efficiency under different reaction conditions.
| Catalyst System | Alkylating Agent | Indole Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Transition-Metal Catalysts | ||||||||
| [Pd(C3H5)Cl]2 / Ligand | Allyl Acetates | Substituted Indoles | CH2Cl2 | 40 | - | 58-99 | 75-97 | [2] |
| CuI / P(p-tolyl)3 | N-Tosylhydrazones | Indole | Dioxane | 100 | 12 | 64-86 | - | [3] |
| CuH / DTBM-SEGPHOS | Styrene | N-(benzoyloxy)indoles | - | - | - | 85 | 91 | [1] |
| Dinuclear Zinc-ProPhenol | Aldimines | Indole | THF | RT | 12 | up to 86 | up to 99.5 | [4] |
| Ni(cod)2 / Ligand | (Z)-N-alkenyl indoles | 3-methylindole | - | - | - | moderate | excellent | [5] |
| Organocatalysts | ||||||||
| Chiral Phosphoric Acid | N-Acyl Imines | Indoles | - | - | - | up to 77 | up to 98 | [2] |
| Imidazolidinone | α,β-Unsaturated Aldehydes | N-methylindole | - | -83 | 1.5-4 | ≥70 | ≥85 | [6] |
| Photocatalysts | ||||||||
| Ru(bpy)3Cl2 | Diazo Esters | Indoles | CH3CN | RT | 8 | up to 67 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key catalytic systems.
1. Palladium-Catalyzed Asymmetric Allylic Alkylation
A procedure adapted from Trost et al. involves the use of a palladium precursor and a chiral ligand to achieve enantioselective N-allylation.[2]
-
Materials: [Pd(C3H5)Cl]2 (palladium precursor), chiral sulfoxide-phosphine ligand, indole substrate, allyl acetate, cesium carbonate (base), and dichloromethane (solvent).
-
Procedure: To a solution of the indole (1.2 equiv.) and the allyl acetate (1.0 equiv.) in dichloromethane at 40 °C is added cesium carbonate (1.5 equiv.). A pre-stirred solution of [Pd(C3H5)Cl]2 and the chiral ligand in dichloromethane is then added. The reaction is monitored by TLC until completion. The mixture is then quenched, extracted, and purified by column chromatography to yield the N-alkylated indole.
2. Copper-Catalyzed N-Alkylation with N-Tosylhydrazones
This method, developed by Zhang and colleagues, utilizes a copper catalyst for the reductive cross-coupling of indoles with N-tosylhydrazones.[3]
-
Materials: Indole (0.33 mmol), N-tosylhydrazone (0.50 mmol), CuI (10 mol%), tri(p-tolyl)phosphine (10 mol%), KOH (0.83 mmol), and dioxane (2 mL).
-
Procedure: A mixture of the indole, N-tosylhydrazone, CuI, tri(p-tolyl)phosphine, and KOH in dioxane is heated at 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the N-alkylated indole.
3. Organocatalytic Enantioselective Alkylation
An example of organocatalysis is the use of a chiral imidazolidinone catalyst for the conjugate addition of indoles to α,β-unsaturated aldehydes, as reported by MacMillan and Austin.[6][8]
-
Materials: Indole substrate, α,β-unsaturated aldehyde, chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone), and a suitable solvent.
-
Procedure: The indole and the α,β-unsaturated aldehyde are dissolved in the solvent and cooled to the desired temperature (e.g., -83 °C). The chiral amine catalyst is then added, and the reaction is stirred until completion. The product is isolated and purified after an appropriate workup procedure.
Visualizing Catalytic Processes
To better understand the experimental and conceptual frameworks of indole N-alkylation, the following diagrams illustrate a typical workflow and the classification of catalysts.
Caption: A generalized experimental workflow for the N-alkylation of indoles.
References
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
A Spectroscopic Comparison of 1-Butyl-1H-indole and its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of 1-Butyl-1H-indole and its various isomers. The objective is to offer a valuable resource for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these compounds. This document presents a side-by-side comparison of their key spectroscopic data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that some of the presented data are predicted values based on the analysis of similar substituted indoles and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted) in CDCl₃ (400 MHz)
| Compound | Indole Ring Protons (δ, ppm) | Butyl Group Protons (δ, ppm) |
| This compound | 7.65 (d, 1H, H-4), 7.20-7.30 (m, 2H, H-5, H-6), 7.15 (d, 1H, H-2), 7.10 (d, 1H, H-7), 6.50 (d, 1H, H-3) | 4.15 (t, 2H, N-CH₂), 1.85 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
| 2-Butyl-1H-indole | 8.05 (br s, 1H, N-H), 7.55 (d, 1H, H-4), 7.30 (d, 1H, H-7), 7.05-7.15 (m, 2H, H-5, H-6), 6.25 (s, 1H, H-3) | 2.75 (t, 2H, Ar-CH₂), 1.70 (m, 2H, CH₂), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
| 3-Butyl-1H-indole | 8.10 (br s, 1H, N-H), 7.60 (d, 1H, H-4), 7.35 (d, 1H, H-7), 7.10-7.20 (m, 2H, H-5, H-6), 7.00 (s, 1H, H-2) | 2.70 (t, 2H, Ar-CH₂), 1.75 (m, 2H, CH₂), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
| 5-Butyl-1H-indole | 8.00 (br s, 1H, N-H), 7.40 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.15 (d, 1H, H-6), 6.45 (d, 1H, H-3), 6.95 (d, 1H, H-2) | 2.65 (t, 2H, Ar-CH₂), 1.65 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
| 7-Butyl-1H-indole | 8.15 (br s, 1H, N-H), 7.50 (d, 1H, H-4), 7.20 (d, 1H, H-2), 6.95-7.05 (m, 2H, H-5, H-6), 6.50 (d, 1H, H-3) | 2.80 (t, 2H, Ar-CH₂), 1.70 (m, 2H, CH₂), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted) in CDCl₃ (100 MHz)
| Compound | Indole Ring Carbons (δ, ppm) | Butyl Group Carbons (δ, ppm) |
| This compound | 136.0 (C-7a), 128.5 (C-3a), 128.0 (C-2), 121.5 (C-5), 121.0 (C-4), 120.0 (C-6), 109.5 (C-7), 101.0 (C-3) | 46.5 (N-CH₂), 32.0 (CH₂), 20.0 (CH₂), 14.0 (CH₃) |
| 2-Butyl-1H-indole | 138.0 (C-2), 135.5 (C-7a), 128.0 (C-3a), 121.0 (C-6), 120.0 (C-4), 119.5 (C-5), 110.5 (C-7), 100.0 (C-3) | 31.5 (Ar-CH₂), 30.5 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
| 3-Butyl-1H-indole | 136.0 (C-7a), 126.5 (C-3a), 122.5 (C-2), 122.0 (C-6), 119.0 (C-4), 119.0 (C-5), 115.0 (C-3), 111.0 (C-7) | 30.0 (Ar-CH₂), 29.0 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
| 5-Butyl-1H-indole | 134.5 (C-7a), 132.0 (C-5), 128.0 (C-3a), 123.5 (C-2), 122.5 (C-6), 120.0 (C-4), 110.5 (C-7), 102.0 (C-3) | 35.5 (Ar-CH₂), 34.0 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
| 7-Butyl-1H-indole | 135.5 (C-7a), 129.0 (C-7), 127.5 (C-3a), 124.0 (C-2), 122.0 (C-5), 120.0 (C-4), 117.0 (C-6), 102.5 (C-3) | 32.0 (Ar-CH₂), 31.0 (CH₂), 23.0 (CH₂), 14.0 (CH₃) |
Table 3: Key FT-IR Absorption Bands (Predicted)
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | - | ~3100 | 2850-2960 | ~1610, 1460 |
| 2-Butyl-1H-indole | ~3400 | ~3100 | 2850-2960 | ~1615, 1455 |
| 3-Butyl-1H-indole | ~3410 | ~3100 | 2850-2960 | ~1620, 1465 |
| 5-Butyl-1H-indole | ~3405 | ~3100 | 2850-2960 | ~1610, 1460 |
| 7-Butyl-1H-indole | ~3400 | ~3100 | 2850-2960 | ~1615, 1455 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 173 | 130 (M-C₃H₇)⁺, 117 (M-C₄H₈)⁺ |
| 2-Butyl-1H-indole | 173 | 130 (M-C₃H₇)⁺, 117 (M-C₄H₈)⁺ |
| 3-Butyl-1H-indole | 173 | 130 (M-C₃H₇)⁺, 117 (M-C₄H₈)⁺ |
| 5-Butyl-1H-indole | 173 | 130 (M-C₃H₇)⁺, 117 (M-C₄H₈)⁺ |
| 7-Butyl-1H-indole | 173 | 130 (M-C₃H₇)⁺, 117 (M-C₄H₈)⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Spectra are recorded on the same spectrometer at the corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Mount the sample plate in the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Gas Chromatography: Inject 1 µL of the sample solution into the GC. A typical setup uses a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 280 °C) to ensure separation of the components.
-
Mass Spectrometry: The eluent from the GC column is directed into the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound and its isomers.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for GC-MS analysis.
A Comparative Guide to the Synthesis of Indoles: Classical Routes Versus Modern Innovations
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the nucleus of a vast array of pharmaceuticals and biologically active compounds. The efficient and versatile construction of this privileged heterocycle is therefore a critical endeavor. This guide presents an objective comparison of classical indole synthesis methodologies against contemporary transition-metal-catalyzed approaches, offering a clear perspective on their respective performances supported by experimental data.
This comparative analysis focuses on three seminal classical methods—the Fischer, Reissert, and Bischler-Möhlau syntheses—and contrasts them with two powerful modern techniques: the Larock indole synthesis and a palladium-catalyzed C-H activation strategy. The evaluation is based on key performance indicators such as reaction yield, conditions (temperature and time), and substrate scope.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following tables summarize quantitative data for the synthesis of representative indole derivatives using both classical and modern synthetic routes. These examples have been chosen to provide a snapshot of each method's efficiency under reported experimental conditions.
Table 1: Comparison of Synthetic Methods for 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None (neat) | Reflux | Not Specified | Historically low[1][2] |
| Microwave-Assisted Bischler-Möhlau | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
Table 2: Comparison of Synthetic Methods for Other Indole Derivatives
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reissert Synthesis | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/HOAc | Ethanol, Acetic Acid | Reflux | Multi-step | Good (not specified)[3][4] |
| Larock Indole Synthesis | 2,3-Diphenylindole | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | High (not specified)[5][6] |
| Pd-Catalyzed C-H Activation | N-acetylindole | N-phenylacetamide, 4-octyne | [Rh(cod)Cl]₂, K₂CO₃, Cu(OAc)₂ | Toluene | 100 | 24 | 92 |
Visualizing the Synthetic Pathways
To illustrate the fundamental differences in reaction logic between classical and modern approaches, the following diagrams depict generalized workflows for each.
Detailed Experimental Protocols
For reproducibility and direct comparison, detailed methodologies for the key syntheses cited in the comparison tables are provided below.
Classical Indole Synthesis Protocols
1. Fischer Indole Synthesis of 2-Phenylindole [1]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitating the solution. The yield of acetophenone phenylhydrazone is 87-91%.
-
Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The mixture is then worked up by adding 500 mL of water and 100 mL of concentrated hydrochloric acid, followed by heating to boiling. The hot mixture is decolorized with Norit and filtered. Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The total yield is 72-80%.
2. Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [1][7]
-
Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[8]
-
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1][7] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[7][8]
3. Reissert Indole Synthesis [1][3]
-
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][3]
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][3]
-
Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be heated to induce decarboxylation and yield the parent indole.
Modern Indole Synthesis Protocols
1. Larock Indole Synthesis of 2,3-Disubstituted Indoles [5]
-
Reaction Setup. To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition. In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Solvent and Alkyne Addition. Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).
-
Reaction. Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup. After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Palladium-Catalyzed C-H Activation/Annulation
-
General Procedure. A mixture of the N-phenylacetamide (0.5 mmol), the alkyne (1.2 equiv), the rhodium catalyst ([Rh(cod)Cl]₂, 2.5 mol %), the copper oxidant (Cu(OAc)₂·H₂O, 2 equiv), and the base (K₂CO₃, 2 equiv) in an appropriate solvent (e.g., toluene, 2 mL) is heated at 100°C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford the desired indole product.
Concluding Remarks
Classical indole syntheses, while foundational and still valuable, often necessitate harsh reaction conditions, which can limit their applicability with sensitive functional groups. In contrast, modern transition-metal-catalyzed methods, such as the Larock synthesis and C-H activation strategies, offer milder conditions, broader substrate scope, and often higher efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundational dataset to aid researchers in making informed decisions when designing their synthetic strategies for accessing the versatile indole nucleus.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
Safety Operating Guide
Navigating the Disposal of 1-Butyl-1H-indole: A Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal guidance for 1-Butyl-1H-indole, ensuring the protection of personnel and adherence to environmental regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk. Based on data for structurally related compounds, this compound should be considered a hazardous chemical.
Known Hazard Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
All chemical waste should be treated as hazardous until a comprehensive hazard assessment proves otherwise.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A laboratory coat and long-sleeved clothing are essential to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a certified waste management facility.
Waste Segregation
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused solid this compound and contaminated laboratory supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container. It is critical to avoid mixing with incompatible waste streams, such as strong oxidizing agents or acids. As a best practice, halogenated and non-halogenated solvent waste should be kept separate.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Containment and Storage
Proper containment is key to preventing the release of hazardous materials into the environment.
-
Container Selection: Use containers that are compatible with this compound. Often, the original container is suitable for waste collection. Ensure containers are in good condition and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The concentration or percentage of each chemical constituent should also be included.
-
Storage: Store waste containers in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.
Disposal and Transfer
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Professional Disposal: The recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) office to schedule a waste pickup and for guidance on specific labeling and containment requirements.
Experimental Protocols for Waste Management
In the absence of specific, published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste within the laboratory. Such procedures can be hazardous and may generate byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling 1-Butyl-1H-indole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Butyl-1H-indole. The following procedures are based on available data for structurally similar compounds and general best practices for handling aromatic heterocyclic compounds. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory conditions and to consult the official Safety Data Sheet (SDS) for this specific compound if it becomes available.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Area of Protection | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Standard nitrile gloves may offer splash protection, but thicker gloves (e.g., 8 mil) are recommended for incidental contact. For prolonged contact, consider butyl or neoprene gloves. Always inspect gloves before use and change them immediately upon contamination. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | An impervious lab coat should be worn to prevent skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a chemical fume hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. |
Operational Plans: Step-by-Step Chemical Handling Protocol
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Ensure all work is performed inside a certified chemical fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for aromatic heterocyclic compounds readily available.
Donning Personal Protective Equipment (PPE)
The following diagram illustrates the correct sequence for putting on PPE to minimize contamination.
Chemical Handling
-
Weighing and Transferring:
-
Perform all weighing and transferring of the chemical inside the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Close the primary container tightly after use.
-
-
Making Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
Disposal Plans: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound in a clearly labeled, sealed waste container.
-
Contaminated materials such as gloves, weighing papers, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container.
-
Do not mix with incompatible waste streams.
-
Disposal Procedure
The following diagram outlines the general procedure for chemical waste disposal.
-
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
Table 2: Emergency First Aid Procedures
| Type of Exposure | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound or a similar compound if the specific SDS is unavailable.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
